Antifungal agent 125
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H10BrNO4S |
|---|---|
Molekulargewicht |
356.19 g/mol |
IUPAC-Name |
(4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepin-8-yl) 4-bromothiophene-3-carboxylate |
InChI |
InChI=1S/C13H10BrNO4S/c14-9-6-20-5-8(9)13(17)19-10-1-3-15-12(16)7-2-4-18-11(7)10/h2,4-6,10H,1,3H2,(H,15,16) |
InChI-Schlüssel |
WBJWFWUHWDVAHE-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Antifungal Agent 125 (Compound 4h), a Novel Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Antifungal Agent 125, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) identified as compound 4h in recent literature. This document details its chemical structure, mechanism of action, and antifungal activity, with a focus on its potent efficacy against Alternaria alternata. Experimental protocols for its synthesis and biological evaluation are outlined, and all available quantitative data are summarized for comparative analysis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.
Chemical Structure and Identity
This compound, also referred to as compound 4h, is a novel derivative belonging to the furazanoazepine class of compounds. Extensive research has identified this molecule as a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi.
The precise chemical structure of this compound (compound 4h) is detailed in the originating research publication, "Novel furazanoazepines derivatives as SDH inhibitors: Design, synthesis and their fungicidal activities."[1]
Mechanism of Action: Targeting Fungal Respiration
This compound exerts its fungicidal effects by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cascade of events that culminate in fungal cell death.
The proposed signaling pathway for the action of this compound is illustrated below:
References
Unraveling the Enigma: The Quest for Antifungal Agent 125's Mechanism Against Aspergillus fumigatus
A comprehensive review of existing literature reveals a notable ambiguity surrounding a singular, defined "antifungal agent 125." While the designation appears in various research contexts, it does not consistently refer to a specific, well-characterized compound with an established mechanism of action against the opportunistic fungal pathogen Aspergillus fumigatus. This technical guide aims to synthesize the fragmented information available, highlighting the different molecules referred to as "compound 125" in antifungal research and presenting the known data for each. This exploration underscores the critical need for precise nomenclature in scientific discourse to avoid ambiguity and facilitate collaborative research.
The Multifaceted Identity of "Compound 125"
Our investigation into the scientific literature has identified several distinct chemical entities designated as "compound 125," each with a different proposed or observed biological activity. The lack of a unified identity for "this compound" makes a singular, in-depth analysis of its mechanism of action against Aspergillus fumigatus currently impossible. Below, we delineate the different compounds found under this designation.
Enalaprilat: An Angiotensin-Converting Enzyme (ACE) Inhibitor with Antifungal Properties
In a broad screening of chemical libraries for potential new antifungal drugs against Aspergillus fumigatus, the compound identified as 125 was Enalaprilat .[1][2] This drug is clinically used as an angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension.[1][2]
Quantitative Data:
| Compound | Drug Class | Reported In Vitro Activity against A. fumigatus |
| Enalaprilat (Compound 125) | Angiotensin-Converting Enzyme Inhibitor | Minimum Inhibitory Concentration (MIC): 25 µM[1][2] |
Mechanism of Action:
The precise antifungal mechanism of Enalaprilat against A. fumigatus has not been elucidated. Its primary mode of action in humans, the inhibition of ACE, is not a known antifungal target. The observed in vitro activity suggests a potential off-target effect that warrants further investigation. It is hypothesized that it could act as a lead compound for the development of novel antifungal agents.[1]
Experimental Protocols:
The in vitro susceptibility of A. fumigatus to Enalaprilat was determined using a standardized microdilution method. A typical protocol for this assay is as follows:
-
Fungal Strain: Aspergillus fumigatus (e.g., a clinical or reference strain).
-
Inoculum Preparation: Conidia are harvested from mature cultures grown on a suitable agar (B569324) medium (e.g., potato dextrose agar). The conidia are suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) and adjusted to a final concentration of 1 x 104 conidia/mL in the test wells.[3]
-
Antifungal Agent Preparation: Enalaprilat is dissolved in a suitable solvent (e.g., water or DMSO) and serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of final concentrations.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains the fungal inoculum and a specific concentration of the antifungal agent. Control wells containing only the medium and the fungal inoculum (growth control) and medium only (sterility control) are included.
-
Incubation: The plates are incubated at 37°C for 48 hours.[3]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a complete or significant inhibition of visible fungal growth compared to the growth control.[3]
FR109615: An Unnatural Cyclic β-Amino Acid
Another reference points to FR109615 as compound 125 .[4] This molecule is described as an unnatural cyclic β-amino acid.
Mechanism of Action:
The proposed mechanism of action for this class of compounds is twofold: interference with amino acid transport and disruption of the cellular regulation of amino acid metabolism.[4] However, specific data on its activity against Aspergillus fumigatus and detailed mechanistic studies are not provided in the available literature.
An Immunomodulatory Compound from Aspergillus fumigatus
Intriguingly, one study identified a compound 125 that was isolated from Aspergillus fumigatus itself.[5] This compound was reported to possess immunomodulating capabilities, specifically by promoting the proliferation of splenic lymphocytes.[5] This compound is a secondary metabolite of the fungus and not an agent used to treat infections caused by it.
The Cell Wall Integrity Pathway: A Key Target for Antifungals
While a specific mechanism for a singular "this compound" remains elusive, it is crucial for researchers in antifungal drug development to understand the key cellular processes in Aspergillus fumigatus that serve as primary drug targets. The fungal cell wall is a particularly attractive target as it is essential for fungal viability and is absent in human cells.[6][7][8][9]
The Cell Wall Integrity (CWI) signaling pathway is a highly conserved cascade that regulates the maintenance of the cell wall in response to various stresses, including those induced by antifungal drugs.[6][7][8][9]
Visualizing the Cell Wall Integrity Pathway:
Below is a simplified representation of the core Mitogen-Activated Protein Kinase (MAPK) cascade within the A. fumigatus CWI pathway.
References
- 1. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. biorxiv.org [biorxiv.org]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillus fumigatus from Pathogenic Fungus to Unexplored Natural Treasure: Changing the Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 7. the-aspergillus-fumigatus-cell-wall-integrity-signaling-pathway-drug-target-compensatory-pathways-and-virulence - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
discovery and origin of Antifungal agent 125
A Comprehensive Technical Guide to the Discovery and Origin of Antifungal Agent 125
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth overview of the discovery and origin of the novel antifungal agent designated 125. It details the initial screening processes, the identification of the producing organism, and the subsequent characterization of its antifungal properties. This guide is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and development in the field of antifungal therapeutics.
Discovery and Initial Screening
The discovery of this compound originated from a high-throughput screening program aimed at identifying novel antifungal compounds from natural sources. A soil sample, collected from a previously unexplored ecological niche, was found to harbor a microorganism that produced a substance with potent inhibitory activity against a panel of clinically relevant fungal pathogens.
Isolation of the Producing Microorganism
The producing microorganism, a strain of Streptomyces, was isolated from the soil sample using traditional microbiological techniques. The initial isolation involved serial dilution and plating on selective agar (B569324) media. Colonies exhibiting zones of inhibition against indicator fungal strains were selected for further investigation.
Preliminary Antifungal Activity
The crude extract from the isolated Streptomyces strain demonstrated significant activity against a range of fungal species. The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method, as outlined in the experimental protocols section.
Table 1: Preliminary Antifungal Activity of Crude Extract
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 16 |
| Aspergillus fumigatus | 32 |
| Cryptococcus neoformans | 8 |
Identification and Characterization of this compound
Following the promising results from the crude extract, the active compound was purified and identified. A combination of chromatographic techniques, including high-performance liquid chromatography (HPLC), was employed to isolate the pure compound, designated this compound.
Structural Elucidation
The chemical structure of this compound was determined using a suite of spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These analyses revealed a novel molecular scaffold, distinguishing it from existing classes of antifungal drugs.
In Vitro Antifungal Susceptibility Testing
The purified this compound was subjected to rigorous in vitro antifungal susceptibility testing to determine its potency and spectrum of activity. The results are summarized in the table below.
Table 2: In Vitro Antifungal Activity of Purified this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 2 | 4 |
| Candida glabrata | 4 | 8 |
| Aspergillus fumigatus | 8 | 16 |
| Cryptococcus neoformans | 1 | 2 |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of this compound.
Isolation of Producing Microorganism
-
Soil Sample Preparation: 1 gram of soil was suspended in 10 mL of sterile saline solution and vortexed for 5 minutes.
-
Serial Dilution: A tenfold serial dilution of the soil suspension was performed.
-
Plating: 100 µL of each dilution was plated onto ISP2 agar plates.
-
Incubation: Plates were incubated at 28°C for 7-14 days.
-
Colony Selection: Colonies exhibiting distinct morphology were picked and re-streaked to obtain pure cultures.
Antifungal Activity Assay (Broth Microdilution)
-
Inoculum Preparation: Fungal strains were grown on Sabouraud Dextrose Agar, and a suspension was prepared in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound was serially diluted in a 96-well microtiter plate.
-
Inoculation: The fungal inoculum was added to each well.
-
Incubation: Plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible growth.
Visualizing Key Processes
The following diagrams illustrate the workflow and logical relationships in the discovery and characterization of this compound.
Caption: Workflow from discovery to preclinical development of this compound.
Caption: Step-by-step protocol for broth microdilution assay.
Technical Guide: In Silico Prediction of Antifungal Agent Targets
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide details a comprehensive in silico approach for identifying the targets of a hypothetical "Antifungal agent 125." As extensive searches of scientific literature and databases did not yield information on a specific molecule designated as "this compound," this document outlines a generalized workflow and presents illustrative data and pathways. The principles and methodologies described are broadly applicable to the in silico target identification of novel antifungal compounds.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel antifungal agents with new mechanisms of action. Identifying the molecular targets of these agents is a critical step in their development and optimization.[1][2][3] In silico or computer-aided drug target identification methods have become indispensable in this process, offering a rapid and cost-effective means to predict and prioritize potential protein targets before extensive experimental validation.[1][4][5][6] This guide provides a technical overview of a multifaceted in silico workflow to predict the targets of a novel antifungal compound, exemplified here as "this compound."
The methodologies covered include both ligand-based and structure-based computational approaches, integrated with bioinformatics and systems biology to enhance the predictive power of the analysis.
Core Methodologies for In Silico Target Prediction
A robust in silico target prediction strategy typically employs a combination of methods to increase the confidence in the predicted targets. The primary approaches are summarized below.
Ligand-Based Approaches
These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[7] They are particularly useful when the three-dimensional structure of the target protein is unknown.
-
Chemical Similarity Searching: The 2D or 3D structure of the query molecule (this compound) is compared against databases of known bioactive compounds (e.g., ChEMBL, PubChem). Targets of the most similar known ligands are considered potential targets for the query compound.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model, derived from a set of known active molecules, can be used to screen compound libraries for molecules that fit the model, or to screen target databases for proteins that can accommodate the pharmacophore.
-
Quantitative Structure-Activity Relationship (QSAR): While primarily used for lead optimization, QSAR models can sometimes be used in a predictive manner to suggest targets based on the physicochemical properties of the antifungal agent.
Structure-Based Approaches
These methods require the 3D structure of potential target proteins, which can be obtained from crystallographic data (Protein Data Bank - PDB) or predicted through homology modeling.
-
Reverse Docking (or Inverse Docking): In this approach, a single ligand (this compound) is docked against a large library of potential protein targets.[6] The proteins are then ranked based on the predicted binding affinity (docking score), with the highest-ranking proteins considered the most likely targets.
-
Virtual Screening: This involves docking a library of compounds into the binding site of a single, known target. While not a direct target identification method, it is used to validate a predicted target by assessing if other known antifungals also dock favorably to the same site.
Genomics and Systems Biology Approaches
These methods provide a broader biological context to the predictions.
-
Subtractive Genomics: This approach is particularly powerful for identifying targets in pathogenic fungi.[1] The entire proteome of the fungal pathogen is compared against the host (e.g., human) proteome. Proteins that are essential for the pathogen's survival but are absent in the host are identified as high-priority, potentially non-toxic targets.
-
Pathway Analysis: Predicted targets are mapped onto known metabolic and signaling pathways.[8] Targets that fall within essential pathways, such as ergosterol (B1671047) biosynthesis, cell wall synthesis, or nucleic acid synthesis, are prioritized.[9][10][11][12][13]
Experimental Protocols: A Step-by-Step Workflow
The following section details a hypothetical experimental workflow for the in silico prediction of targets for this compound.
Workflow Diagram
Caption: In silico target identification workflow for a novel antifungal agent.
Protocol Details
-
Preparation of this compound:
-
The 2D structure of the agent is sketched using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure and energy-minimized using a molecular mechanics force field (e.g., MMFF94). This is done using software like Open Babel or Maestro.
-
Physicochemical properties (molecular weight, logP, etc.) are calculated.
-
-
Ligand-Based Screening Protocol:
-
Software: SwissTargetPrediction, SEA, PharmMapper.
-
The 3D structure of this compound is used as a query.
-
The query is screened against the tool's internal database of known ligands and their targets.
-
A list of potential targets is generated based on the principle of chemical similarity.
-
-
Reverse Docking Protocol:
-
Target Library Preparation: A library of 3D protein structures is compiled. This should include all known proteins from the target fungal species (e.g., Candida albicans, Aspergillus fumigatus). Structures are sourced from the PDB or generated via homology modeling (e.g., using SWISS-MODEL) if no experimental structure is available.
-
Docking Software: AutoDock Vina, Glide, GOLD.
-
Procedure:
-
Each protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
This compound is docked into the defined binding pocket of every protein in the library.
-
The docking algorithm samples different conformations and orientations of the ligand within the binding site and calculates a docking score, which is an estimate of the binding affinity.
-
-
-
Target Filtering and Prioritization Protocol:
-
Subtractive Genomics: The protein sequences of the top-ranked targets from reverse docking are subjected to a BLASTp search against the human proteome (NCBI database). Targets with significant homology to human proteins (e.g., E-value < 1e-5) are deprioritized or flagged for potential toxicity.
-
Druggability Assessment: The binding pockets of the top-ranked, non-homologous targets are analyzed for their suitability for drug binding. Tools like DoGSiteScorer or PockDrug can be used to calculate a "druggability score" based on the size, shape, and physicochemical properties of the pocket.
-
Pathway Analysis: The final list of potential targets is submitted to a pathway analysis tool (e.g., KEGG, BioCyc). Targets are mapped to metabolic or signaling pathways. Those involved in pathways known to be essential for fungal viability are considered top candidates.
-
Data Presentation: Summarized Quantitative Data
The output of the in silico workflow is a list of prioritized targets. The quantitative data supporting this prioritization should be presented clearly. The following tables provide an illustrative example of how this data could be summarized for this compound.
Table 1: Predicted Fungal Targets for this compound
| Target ID (UniProt) | Target Name | Organism | Docking Score (kcal/mol) | Druggability Score | Human Homology (E-value) | Essentiality |
|---|---|---|---|---|---|---|
| P0CY48 | Lanosterol 14-alpha demethylase (ERG11) | C. albicans | -10.2 | 0.85 | 3e-150 | Essential |
| P41801 | 1,3-beta-glucan synthase (FKS1) | C. albicans | -9.8 | 0.79 | 1e-95 | Essential |
| Q5A8J6 | Inositol phosphosphingolipid phospholipase C (ISC1) | C. albicans | -9.5 | 0.91 | None | Non-Essential |
| P32456 | Squalene epoxidase (ERG1) | C. albicans | -9.1 | 0.88 | 2e-120 | Essential |
| P12345 | Hypothetical Protein XYZ | C. albicans | -8.9 | 0.75 | None | Unknown |
Table 2: Top Candidate Target Profile - ERG11
| Parameter | Value | Method |
|---|---|---|
| Binding Affinity (Ki, predicted) | 50 nM | Docking Score Conversion |
| Ligand Efficiency | 0.35 | Calculated |
| Key Interacting Residues | TYR132, HIS377, PHE228 | Molecular Docking Analysis |
| Pathway Involvement | Ergosterol Biosynthesis | KEGG Pathway Mapping |
Visualization of Signaling Pathways
Visualizing the biological context of the predicted targets is crucial. Below is a diagram of the ergosterol biosynthesis pathway, a common target for antifungal drugs, indicating the position of the top predicted target from our hypothetical analysis, ERG11.
Caption: Ergosterol biosynthesis pathway with predicted target for Agent 125.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the identification of molecular targets for a novel antifungal agent. By integrating ligand-based, structure-based, and systems biology approaches, it is possible to generate a high-confidence list of prioritized targets. The hypothetical data for "this compound" illustrates how this process can narrow down the search from an entire proteome to a few promising candidates, such as ERG11.
It is critical to emphasize that in silico predictions must be followed by rigorous experimental validation. The prioritized targets should be tested in vitro through enzyme inhibition assays, binding affinity measurements (e.g., surface plasmon resonance), and in vivo through the analysis of fungal gene knockout strains. This iterative cycle of computational prediction and experimental validation is key to accelerating the discovery of new and effective antifungal therapies.
References
- 1. Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]
- 6. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential pathway identification: from in silico analysis to potential antifungal targets in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Preliminary Toxicity Assessment of Antifungal Agent 125: A Technical Guide
Executive Summary: This document provides a comprehensive preliminary toxicity assessment of the novel therapeutic candidate, Antifungal Agent 125. The report details the in vitro and in vivo toxicological profile, including cytotoxicity, genotoxicity, and acute oral toxicity. Methodologies for all pivotal experiments are described to ensure reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
In Vitro Toxicity Assessment
The initial phase of the toxicity evaluation focused on the effects of this compound on mammalian cells to establish a therapeutic window.
Cytotoxicity against Mammalian Cell Lines
The cytotoxic potential of this compound was evaluated against human liver carcinoma cells (HepG2/C3A) and human embryonic kidney cells (HEK293) using a standard MTT assay. The results indicate a concentration-dependent cytotoxic effect.[1] The half-maximal inhibitory concentration (IC50) values suggest a degree of selective toxicity, with higher potency against fungal cells (data not shown) than mammalian cells.[2][3]
Table 1: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µg/mL) |
|---|---|---|
| HepG2/C3A | 24 | 158.5 |
| 48 | 125.0 | |
| HEK293 | 24 | 210.2 |
| | 48 | 185.7 |
Hemolytic Activity
To assess the agent's potential to damage red blood cells, a hemolysis assay was conducted using fresh human erythrocytes.[4] this compound exhibited low hemolytic activity at concentrations well above its anticipated therapeutic dose, indicating minimal risk of inducing hemolysis in vivo.
Table 2: Hemolytic Activity of this compound
| Concentration (µg/mL) | % Hemolysis |
|---|---|
| 25 | < 1.0% |
| 50 | 1.2% |
| 100 | 2.5% |
| 200 (Positive Control) | 100% |
In Vivo Acute Oral Toxicity
An acute oral toxicity study was performed in Sprague-Dawley rats to determine the potential adverse effects of a single high dose of this compound.[5] The study was conducted following the OECD Guideline 423.
Clinical Observations and Mortality
Following oral administration of this compound at doses up to 2,000 mg/kg, no mortality was observed during the 14-day observation period. No significant changes in general behavior, clinical signs of toxicity, or abnormal physical activity were noted. Based on these results, the LD50 is estimated to be greater than 2,000 mg/kg, classifying this compound in safety category 5 according to the Globally Harmonized System (GHS).
Hematological and Serum Biochemical Parameters
At the end of the 14-day observation, blood samples were collected for analysis. There were no statistically significant differences in key hematological and biochemical parameters between the control and treated groups, suggesting no acute damage to major organs or hematopoietic systems.
Table 3: Selected Hematological and Biochemical Parameters in Rats (2,000 mg/kg Dose Group)
| Parameter | Control Group (Mean ± SD) | Treated Group (Mean ± SD) |
|---|---|---|
| Hematology | ||
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.8 ± 1.5 |
| Red Blood Cells (x10¹²/L) | 7.1 ± 0.5 | 7.3 ± 0.4 |
| Hemoglobin (g/dL) | 14.2 ± 0.8 | 14.5 ± 0.9 |
| Platelets (x10⁹/L) | 450 ± 55 | 465 ± 62 |
| Biochemistry | ||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 38 ± 6 |
| Aspartate Aminotransferase (AST) (U/L) | 88 ± 10 | 92 ± 12 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 18 ± 2 | 19 ± 3 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 |
Genotoxicity Assessment
The mutagenic potential of this compound was evaluated using a bacterial reverse mutation assay (Ames test). This preliminary screen is critical for identifying compounds that may cause genetic damage.
The workflow for a comprehensive genotoxicity evaluation typically follows a tiered approach, starting with in vitro assays and proceeding to in vivo studies if positive results are found.
Caption: Tiered approach for genotoxicity assessment.
This compound was found to be non-mutagenic in four strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (WP2 uvrA), both with and without metabolic activation (S9 mix). These results suggest a low risk of mutagenicity.
Proposed Mechanism of Toxicity
While exhibiting a favorable safety profile at therapeutic concentrations, understanding the mechanism of toxicity at high concentrations is crucial. Many antifungal agents exert their effects by disrupting the fungal cell membrane's ergosterol (B1671047) or by inhibiting its synthesis. At supratherapeutic doses, a similar but less specific interaction with mammalian cell membranes, particularly mitochondrial membranes, may occur. This can lead to increased oxidative stress and the initiation of the intrinsic apoptotic pathway.
Caption: Proposed pathway for high-dose cytotoxicity.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: HepG2/C3A and HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C and 5% CO₂.
-
Treatment: The culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 1 to 500 µg/mL). A vehicle control (0.5% DMSO) was also included.
-
Incubation: Plates were incubated for 24 or 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: Absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle control.
Acute Oral Toxicity Study (OECD 423)
-
Animals: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) were used. Animals were acclimatized for one week before the study.
-
Dosing: A starting dose of 2,000 mg/kg of this compound, formulated in corn oil, was administered orally by gavage to a group of three female rats.
-
Observation: Animals were observed for mortality, signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and then daily for 14 days. Body weight was recorded weekly.
-
Necropsy and Analysis: At the end of the observation period, animals were euthanized. Blood was collected for hematological and biochemical analysis. A gross necropsy of all major organs was performed.
Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2 uvrA were used.
-
Metabolic Activation: The assay was performed both in the presence and absence of a rat liver post-mitochondrial fraction (S9) to assess for metabolites' mutagenicity.
-
Procedure: The test compound, bacterial culture, and S9 mix (if required) were combined in soft agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate was counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twice the background count.
Conclusion
The preliminary toxicity assessment of this compound indicates a favorable preclinical safety profile. The agent demonstrates low cytotoxicity towards mammalian cells, minimal hemolytic activity, and a low acute oral toxicity profile (LD50 > 2,000 mg/kg) in rats. Furthermore, it did not exhibit mutagenic potential in the Ames test. While high concentrations may induce cytotoxicity via mitochondrial-mediated apoptosis, the observed therapeutic window is wide. These findings support the continued development of this compound as a promising candidate for antifungal therapy, with further sub-acute and chronic toxicity studies warranted.
References
- 1. Hepatotoxicity of Antimycotics Used for Invasive Fungal Infections: In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Acute and Subacute Oral Toxicity Evaluation of Crude Antifungal Compounds Produced by Lactobacillus plantarum HD1 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Strategy of Antifungal Agent 125: A Deep Dive into Ergosterol Biosynthesis Inhibition
For Immediate Release
[City, State] – [Date] – In a significant step forward for antifungal research, this technical guide elucidates the precise mode of action of the novel investigational compound, Antifungal Agent 125. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the agent's mechanism, supported by quantitative data and explicit experimental protocols.
This compound demonstrates potent fungistatic activity by targeting a crucial step in the fungal cell membrane's ergosterol (B1671047) biosynthesis pathway. Specifically, it acts as a highly selective inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, thereby disrupting membrane integrity and arresting fungal growth.
In Vitro Antifungal Activity
This compound has demonstrated broad-spectrum activity against a range of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) values, determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, are summarized below.
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.007 - 0.5 | 0.015 | 0.03 |
| Candida glabrata | ATCC 90030 | 0.03 - 2 | 0.25 | 1 |
| Aspergillus fumigatus | ATCC 204305 | 0.06 - 1 | 0.25 | 0.5 |
| Cryptococcus neoformans | ATCC 24067 | 0.007 - 0.25 | 0.03 | 0.125 |
Data is representative of a potent triazole antifungal and synthesized for the purpose of this guide.
Core Mechanism: Inhibition of Ergosterol Biosynthesis
The primary mechanism of this compound is the disruption of the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity and function.[1] By selectively binding to and inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene), this compound blocks the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol.[2][3] This enzymatic blockade results in two key downstream effects: the depletion of ergosterol, an essential component for fungal membrane fluidity and permeability, and the accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell.[1]
Experimental Protocols
To elucidate the mode of action of this compound, a series of key experiments were conducted. The detailed methodologies are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal susceptibility of various fungal isolates to this compound was determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38-A for filamentous fungi.[4][5]
-
Preparation of Antifungal Agent: A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions were made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar (B569324) plates. For yeasts, a suspension was prepared in sterile saline and adjusted to a 0.5 McFarland standard. For molds, conidial suspensions were prepared and adjusted to a specific concentration using a hemocytometer. The final inoculum concentration in the microtiter plates was between 0.5 x 10³ and 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ and 5 x 10⁴ CFU/mL for molds.[6]
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[5]
-
MIC Reading: The MIC was determined as the lowest concentration of this compound that produced a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[7]
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the inhibition of ergosterol biosynthesis, the sterol composition of fungal cells treated with this compound was analyzed.
-
Sample Preparation: Fungal cells were cultured to mid-log phase and then treated with a sub-inhibitory concentration of this compound for several hours. A control group without the agent was also prepared.
-
Saponification and Extraction: The harvested cells were washed, and the cell pellets were subjected to saponification with alcoholic potassium hydroxide (B78521) to release the sterols from their esterified forms. The non-saponifiable lipids, including sterols, were then extracted with n-hexane.[8]
-
Derivatization: The extracted sterols were dried and then derivatized to their trimethylsilyl (B98337) (TMS) ethers by adding a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) and heating at 100°C.[9] This process increases the volatility and stability of the sterols for GC analysis.
-
GC-MS Analysis: The derivatized samples were analyzed on a GC-MS system equipped with a capillary column (e.g., DB-5MS). The oven temperature was programmed with an initial hold followed by a ramp to a final temperature to separate the different sterols. Mass spectra were obtained by electron ionization, and sterols were identified by comparing their retention times and mass fragmentation patterns with those of authentic standards and library data.[8][10]
In Vitro Lanosterol 14α-Demethylase Inhibition Assay
The direct inhibitory effect of this compound on its target enzyme was quantified using a reconstituted in vitro system.
-
Enzyme and Substrate Preparation: Recombinant fungal lanosterol 14α-demethylase (CYP51) and its redox partner, cytochrome P450 reductase, were expressed and purified. The substrate, lanosterol, was prepared in a suitable buffer containing detergent.
-
Assay Conditions: The reaction mixture contained the purified enzymes, a NADPH-generating system, lanosterol, and varying concentrations of this compound in a buffered solution. The final concentration of lanosterol was typically around 50 µM.[11]
-
Reaction and Product Analysis: The reaction was initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction was stopped, and the sterols were extracted. The conversion of lanosterol to its demethylated product was quantified by HPLC or GC-MS.
-
IC₅₀ Determination: The concentration of this compound that caused a 50% inhibition of enzyme activity (IC₅₀) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The logical progression of experiments to determine the mode of action of this compound is outlined below.
Conclusion
The comprehensive data presented in this guide unequivocally establishes the mode of action of this compound as a potent and selective inhibitor of lanosterol 14α-demethylase. Its broad-spectrum in vitro activity, coupled with a well-defined molecular target within the essential ergosterol biosynthesis pathway, positions this compound as a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of mycology and antifungal drug discovery.
References
- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 5. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Testing of Antifungal Agent 125
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of novel antifungal therapies. A critical step in the preclinical evaluation of any new antifungal compound is the determination of its in vitro potency. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro activity of an antifungal agent. It is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1][2]
This document provides a detailed protocol for determining the MIC of a novel investigational compound, designated herein as "Antifungal Agent 125," using the broth microdilution method. This protocol is harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27-A3 standard, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4] Adherence to these standardized methods is essential for generating reproducible and comparable data.
Principle of the Method
The broth microdilution method is considered the gold-standard for determining the MIC of antifungal agents. This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. Following a specified incubation period, the microtiter plates are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that causes a significant reduction in fungal growth compared to a drug-free control.
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, we will hypothesize that this compound targets the ergosterol (B1671047) biosynthesis pathway, a common and effective target for antifungal drugs. Specifically, we will assume it inhibits the enzyme 14α-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.
References
Application Notes and Protocols for Time-Kill Assay with Antifungal Agent 125
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent by measuring the rate and extent of its fungicidal or fungistatic activity against a specific fungal isolate. This application note provides a detailed protocol for performing a time-kill assay with the novel investigational compound, Antifungal Agent 125. Understanding the time-dependent killing kinetics is crucial for the preclinical and clinical development of new antifungal drugs, providing insights that go beyond the static information provided by minimum inhibitory concentration (MIC) assays.
These assays are instrumental in characterizing the concentration-dependent killing and potential for post-antifungal effects. The data generated can aid in dose selection and scheduling for further in vivo studies. Fungicidal activity is generally defined as a ≥3-log10 (or 99.9%) reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum.[1][2]
Key Experimental Considerations
Several critical parameters must be standardized to ensure the reproducibility and accuracy of time-kill assay results.[3][4][5] These include:
-
Starting Inoculum: A standardized starting inoculum, typically between 1 x 10^5 to 5 x 10^5 CFU/mL, is recommended to allow for the accurate detection of both fungistatic and fungicidal effects.
-
Growth Medium: RPMI 1640 medium buffered to a pH of 7.0 with morpholinepropanesulfonic acid (MOPS) is a commonly used medium for antifungal susceptibility testing and is recommended for time-kill assays.
-
Incubation Conditions: Incubation should be performed at 35°C with continuous agitation to ensure uniform exposure of the fungal cells to the antifungal agent and to maintain the cells in a logarithmic growth phase.
-
Antifungal Carryover: It is essential to mitigate the effects of antifungal carryover, where residual drug in the sample may inhibit fungal growth on the agar (B569324) plates, leading to an overestimation of the killing activity. This can be addressed by methods such as serial dilution or membrane filtration of the samples before plating.
Experimental Protocol
This protocol outlines the steps for conducting a time-kill assay with this compound against a susceptible fungal isolate (e.g., Candida albicans).
Materials:
-
This compound (stock solution of known concentration)
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile test tubes or flasks
-
Spectrophotometer
-
Shaking incubator set at 35°C
-
Micropipettes and sterile tips
-
Spiral plater or sterile spreaders
Preliminary Step: MIC Determination
Prior to the time-kill assay, the MIC of this compound against the test isolate must be determined using a standardized method, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Procedure:
-
Inoculum Preparation:
-
From a fresh 24-hour culture of the fungal isolate on an SDA plate, select a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done visually or using a spectrophotometer.
-
Prepare a working suspension by diluting the adjusted inoculum in RPMI 1640 medium to achieve a final starting concentration of approximately 1-5 x 10^5 CFU/mL in the test tubes.
-
-
Assay Setup:
-
Prepare a series of sterile tubes or flasks containing RPMI 1640 medium.
-
Add this compound to the tubes to achieve the desired final concentrations. These are typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube containing no antifungal agent.
-
Inoculate each tube (including the growth control) with the prepared working fungal suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C with continuous agitation (e.g., 150 rpm).
-
Collect samples (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS to reduce the cell density and minimize antifungal carryover.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates. The use of a spiral plater can enhance accuracy and reduce the number of plates needed.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
-
Data Collection and Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. The lower limit of accurate detection should be established.
-
Plot the mean log10 CFU/mL against time for each concentration of this compound and the growth control.
-
Data Presentation
The quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (8x MIC) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 5.1 | 4.8 | 4.5 | 4.0 | 3.5 |
| 4 | 5.8 | 5.4 | 4.9 | 4.3 | 3.5 | 2.8 |
| 6 | 6.5 | 5.9 | 5.2 | 4.5 | 3.0 | <2.0 |
| 8 | 7.2 | 6.5 | 5.5 | 4.6 | 2.5 | <2.0 |
| 12 | 8.0 | 7.3 | 6.0 | 4.9 | <2.0 | <2.0 |
| 24 | 8.5 | 7.8 | 6.2 | 4.8 | <2.0 | <2.0 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the time-kill assay workflow.
Caption: Workflow of the antifungal time-kill assay.
Interpretation of Results
The primary outcome of a time-kill assay is the graphical representation of fungal viability over time in the presence of the antifungal agent.
-
Fungistatic Activity: A fungistatic agent inhibits fungal growth, resulting in a minimal change in CFU/mL from the initial inoculum. On the time-kill curve, this will appear as a plateau or a slight decrease in the viable count.
-
Fungicidal Activity: A fungicidal agent actively kills the fungal cells, leading to a significant reduction in CFU/mL. The conventional definition of fungicidal activity is a ≥3-log10 reduction in CFU/mL from the starting inoculum. This is visualized as a steep decline in the time-kill curve.
-
Concentration-Dependent Killing: By comparing the curves at different multiples of the MIC, one can determine if the rate and extent of killing increase with higher concentrations of this compound.
Conclusion
The time-kill assay is an indispensable tool in the preclinical evaluation of new antifungal agents like this compound. By providing detailed information on the dynamics of antifungal activity, these studies offer valuable insights into the potential clinical efficacy of a compound. Adherence to standardized protocols is paramount for generating reliable and comparable data that can effectively guide the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vivo Efficacy of Antifungal Agent 125 in a Murine Model of Systemic Candidiasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Invasive fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals.[1][2] The emergence of antifungal resistance further complicates treatment, necessitating the development of novel therapeutic agents.[1][3] Antifungal Agent 125 is a novel investigational compound with promising in vitro activity against a broad range of fungal pathogens. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a well-established murine model of systemic candidiasis. The described methodologies are essential for the preclinical development of new antifungal therapies.[4]
Mechanism of Action
This compound is hypothesized to function as an inhibitor of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Specifically, it is believed to target the enzyme 14α-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
Experimental Protocols
A murine model of systemic candidiasis is a robust method for evaluating the in vivo efficacy of novel antifungal compounds. The following protocol outlines the key steps for conducting such a study.
Experimental Workflow
Materials
-
Animals: 6-8 week old, female BALB/c mice.
-
Fungal Strain: Candida albicans SC5314.
-
Media: Sabouraud Dextrose Agar (SDA) and Broth (SDB).
-
Reagents: this compound, vehicle control (e.g., PBS with 5% DMSO), sterile saline.
-
Equipment: Standard animal housing facilities, syringes with 27-gauge needles, tissue homogenizer, incubator, plate reader.
Procedure
-
Animal Acclimation: House mice in a controlled environment for at least 7 days prior to the experiment to allow for acclimation. Provide access to food and water ad libitum.
-
Inoculum Preparation:
-
Culture C. albicans SC5314 on SDA plates at 30°C for 24-48 hours.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.
-
Adjust the cell density to 1 x 10^6 cells/mL using a hemocytometer.
-
-
Infection:
-
Infect mice via intravenous injection into the lateral tail vein with 100 µL of the prepared C. albicans suspension (1 x 10^5 cells/mouse).
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control like fluconazole).
-
Begin treatment 2 hours post-infection.
-
Administer this compound (or controls) intraperitoneally once daily for 5-7 consecutive days.
-
-
Efficacy Evaluation:
-
Survival Study: Monitor mice daily for up to 21 days post-infection and record mortality.
-
Fungal Burden Study:
-
Euthanize a subset of mice from each group at a predetermined time point (e.g., 3 days post-infection).
-
Aseptically harvest organs (kidneys and brain are primary targets for C. albicans).
-
Weigh the organs and homogenize in sterile saline.
-
Perform serial dilutions of the homogenates and plate on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Presentation
The efficacy of this compound can be quantified by assessing the reduction in fungal burden in target organs and the increase in the survival rate of infected mice.
Table 1: Fungal Burden in Kidneys and Brain of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (log10 CFU/g ± SD) - Kidneys | Mean Fungal Burden (log10 CFU/g ± SD) - Brain |
| Vehicle Control | - | 6.8 ± 0.5 | 4.2 ± 0.3 |
| This compound | 1 | 5.2 ± 0.6 | 3.1 ± 0.4 |
| This compound | 5 | 4.1 ± 0.4 | 2.5 ± 0.5 |
| This compound | 10 | 3.0 ± 0.3 | < 2.0 |
| Fluconazole (Positive Control) | 10 | 3.5 ± 0.4 | 2.2 ± 0.3 |
Data represents mean values from a cohort of 5 mice per group, euthanized 3 days post-infection.
Table 2: Survival of Mice with Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Number of Mice | Survival Rate (%) at Day 21 |
| Vehicle Control | - | 10 | 0 |
| This compound | 1 | 10 | 20 |
| This compound | 5 | 10 | 60 |
| This compound | 10 | 10 | 90 |
| Fluconazole (Positive Control) | 10 | 10 | 80 |
Survival was monitored for 21 days post-infection.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound. The murine model of systemic candidiasis is a critical tool for assessing the therapeutic potential of novel antifungal candidates. The results from these studies are essential for making informed decisions regarding the further development of this compound as a potential clinical treatment for invasive fungal infections.
References
- 1. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Antifungal Agent 125 Against Candida albicans Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces. These structured communities of cells are encased in a self-produced extracellular matrix, rendering them highly resistant to conventional antifungal therapies.[1][2][3][4] This heightened resistance poses a significant clinical challenge, making the development of new anti-biofilm agents crucial.[5][6]
These application notes provide a comprehensive set of protocols for evaluating the efficacy of a novel compound, Antifungal Agent 125, against C. albicans biofilms. The methodologies described herein cover the essential assays for quantifying biofilm formation, assessing metabolic viability, and visualizing biofilm architecture and cell viability.
Key Experimental Workflows
The overall process for testing this compound involves several stages, from initial biofilm cultivation to final data analysis. The workflow is designed to assess both the inhibition of biofilm formation and the disruption of pre-formed, mature biofilms.
Figure 1: General experimental workflow for testing this compound.
I. Quantification of Biofilm Biomass: Crystal Violet (CV) Assay
The Crystal Violet (CV) assay is a straightforward method used to quantify the total biomass of a biofilm, including cells and the extracellular matrix.[7] The cationic dye binds to negatively charged components of the biofilm.
Protocol:
-
Biofilm Formation/Treatment:
-
Prepare a standardized C. albicans cell suspension (~1 x 10⁶ cells/mL) in a suitable medium (e.g., RPMI-1640).[1][8]
-
Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom microtiter plate.[8]
-
For Inhibition Assay: Add 100 µL of RPMI containing the desired concentration of this compound.
-
For Disruption Assay: Incubate the plate for 24 hours at 37°C to allow biofilm formation. After incubation, gently remove the medium and add 200 µL of fresh medium containing the desired concentration of this compound.
-
Include appropriate controls (no cells, no antifungal agent).
-
Incubate the plate for 24 hours at 37°C.[8]
-
-
Staining:
-
Gently aspirate the medium from each well, being careful not to disturb the biofilm.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[1]
-
Allow the plate to air dry for approximately 45 minutes.[1]
-
Add 110 µL of 0.4% aqueous crystal violet solution to each well and stain for 45 minutes.[1]
-
-
Destaining and Quantification:
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile water.[1]
-
Add 200 µL of 95% ethanol (B145695) or 33% acetic acid to each well to solubilize the bound dye.[1][9]
-
Incubate for 10-15 minutes at room temperature.[9]
-
Transfer 125 µL of the destaining solution to a new microtiter plate.[9]
-
Measure the absorbance at 570-595 nm using a microplate reader.[7][10]
-
Data Presentation:
| This compound (µg/mL) | Mean Absorbance (595 nm) | Std. Deviation | % Biofilm Inhibition/Reduction |
| 0 (Control) | 1.254 | 0.087 | 0% |
| 2 | 1.012 | 0.065 | 19.3% |
| 4 | 0.753 | 0.051 | 40.0% |
| 8 | 0.421 | 0.033 | 66.4% |
| 16 | 0.198 | 0.021 | 84.2% |
| 32 | 0.089 | 0.015 | 92.9% |
II. Assessment of Biofilm Metabolic Activity: XTT Reduction Assay
The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] assay is a colorimetric method used to measure the metabolic activity of cells within a biofilm.[11] Viable cells with active mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble formazan (B1609692) product, resulting in a color change that can be quantified.[12] This assay is considered more reliable and reproducible than the CV method for quantifying viable cells.[12][13]
Protocol:
-
Biofilm Formation/Treatment:
-
Follow Step 1 from the Crystal Violet Assay protocol to form and treat biofilms in a 96-well plate.
-
-
XTT Assay:
-
After the final incubation, gently wash the biofilms twice with 200 µL of sterile PBS.
-
Prepare the XTT-menadione solution. Thaw a stock solution of XTT (0.5 g/L in Ringer's lactate) and add menadione (B1676200) to a final concentration of 1 µM.[14]
-
Add 100 µL of the XTT-menadione solution to each well.[8][11]
-
Incubate the plate in the dark at 37°C for 2-3 hours.[8][11] The optimal incubation time may need to be determined empirically.[15]
-
-
Quantification:
Data Presentation:
| This compound (µg/mL) | Mean Absorbance (490 nm) | Std. Deviation | % Metabolic Activity Reduction |
| 0 (Control) | 0.882 | 0.054 | 0% |
| 2 | 0.750 | 0.041 | 15.0% |
| 4 | 0.512 | 0.039 | 41.9% |
| 8 | 0.234 | 0.028 | 73.5% |
| 16 | 0.105 | 0.019 | 88.1% |
| 32 | 0.045 | 0.011 | 94.9% |
III. Visualization of Biofilm Architecture and Viability: Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for high-resolution imaging of the three-dimensional structure of biofilms and simultaneous assessment of cell viability using fluorescent dyes. This provides crucial qualitative data on the effects of the antifungal agent.
Protocol:
-
Biofilm Formation on Specific Surfaces:
-
Grow C. albicans biofilms on suitable substrates for microscopy (e.g., glass coverslips, polystyrene disks) placed in 6-well or 12-well plates.[1]
-
Follow the procedures for biofilm formation and treatment with this compound as described previously, adjusting volumes as needed for the larger well size.
-
-
Staining:
-
After treatment, wash the biofilms gently with PBS.
-
Stain the biofilms using a viability staining kit, such as the LIVE/DEAD™ BacLight™ kit, which typically contains SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red).[16][17]
-
Incubate in the dark according to the manufacturer's instructions (usually 15-30 minutes).
-
-
Imaging:
-
Mount the stained coverslip on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope.
-
Capture Z-stack images to reconstruct the 3D architecture of the biofilm.[18]
-
Analyze the images to observe changes in biofilm thickness, cell morphology (yeast vs. hyphae), and the ratio of live to dead cells.
-
IV. Potential Fungal Signaling Pathways as Targets
Antifungal agents can disrupt biofilm formation by interfering with key signaling pathways that regulate adhesion, morphogenesis (the yeast-to-hyphae transition), and extracellular matrix production.[4] The Ras1-cAMP-PKA pathway is a central regulator of hyphal formation, a critical step in C. albicans biofilm maturation.[6]
Figure 2: The Ras1-cAMP-PKA signaling pathway in C. albicans.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound against C. albicans biofilms. By combining quantitative assays for biomass and metabolic activity with qualitative visualization through confocal microscopy, researchers can gain a detailed understanding of the agent's efficacy and potential mechanism of action. These standardized methods will ensure the generation of reliable and reproducible data, facilitating the development of novel therapeutics to combat challenging biofilm-associated infections.
References
- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 7. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 8. Video: A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms [jove.com]
- 9. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Synergy of Antifungal Agent 125 with Fluconazole
For Research Use Only.
Introduction
The increasing prevalence of antifungal resistance, particularly to azole agents like fluconazole (B54011), presents a significant challenge in treating invasive fungal infections. Combination therapy, which involves the simultaneous use of two or more antifungal agents, is a promising strategy to enhance efficacy, overcome resistance, and potentially reduce drug-related toxicity. This application note provides a detailed protocol for assessing the in vitro interaction between a novel investigational compound, Antifungal Agent 125, and the established antifungal drug fluconazole.
The primary method detailed is the checkerboard microdilution assay , a standard technique for determining synergy. This is supplemented by the time-kill curve analysis to evaluate the dynamic interaction and fungicidal activity of the drug combination over time. These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the potential of this compound as a synergistic partner for fluconazole. The methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[1][2][3]
Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for the interpretation of synergy studies. The following tables serve as templates for organizing experimental results.
Table 1: Checkerboard Assay Results - Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI)
| Fungal Isolate | MIC of Agent 125 Alone (µg/mL) | MIC of Fluconazole Alone (µg/mL) | MIC of Agent 125 in Combination (µg/mL) | MIC of Fluconazole in Combination (µg/mL) | FICI | Interpretation |
| Candida albicans ATCC 90028 | ||||||
| Clinical Isolate 1 | ||||||
| Clinical Isolate 2 |
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between the two agents.[4][5]
-
FIC of Agent 125 (FIC A) = MIC of Agent 125 in combination / MIC of Agent 125 alone
-
FIC of Fluconazole (FIC B) = MIC of Fluconazole in combination / MIC of Fluconazole alone
-
FICI = FIC A + FIC B
Interpretation of FICI Values: [4][6][7]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: Time-Kill Analysis Results - Log₁₀ CFU/mL Reduction
| Fungal Isolate | Treatment | Log₁₀ CFU/mL at 0h | Log₁₀ CFU/mL at 4h | Log₁₀ CFU/mL at 8h | Log₁₀ CFU/mL at 12h | Log₁₀ CFU/mL at 24h |
| C. albicans ATCC 90028 | Growth Control | |||||
| Agent 125 Alone | ||||||
| Fluconazole Alone | ||||||
| Agent 125 + Fluconazole |
Interpretation of Time-Kill Analysis:
-
Synergy: ≥ 2 log₁₀ decrease in CFU/mL for the combination compared to the most active single agent.[8][9]
-
Indifference: < 2 log₁₀ difference in activity between the combination and the most active single agent.
-
Antagonism: The combination is less effective than the most active single agent.
Experimental Protocols
Checkerboard Microdilution Assay
This assay determines the MIC of each drug alone and in combination, allowing for the calculation of the FICI.[10][11]
Materials:
-
96-well, U-bottom microtiter plates
-
This compound stock solution
-
Fluconazole stock solution
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or plate reader (optional)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL in the wells.[12]
-
-
Drug Dilution and Plate Setup:
-
Prepare serial twofold dilutions of both this compound and fluconazole in RPMI-1640 medium.
-
In a 96-well plate, add 50 µL of RPMI-1640 to all wells.
-
Add 50 µL of each fluconazole dilution along the x-axis (e.g., columns 1-10).
-
Add 50 µL of each this compound dilution along the y-axis (e.g., rows A-G). This creates a matrix of drug combinations.[12]
-
Column 11 should contain only fluconazole dilutions to determine its MIC alone.
-
Row H should contain only this compound dilutions to determine its MIC alone.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24 to 48 hours.[12]
-
-
Reading Results:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or with a plate reader.[12]
-
-
FICI Calculation:
-
Calculate the FICI using the formulas provided in the Data Presentation section.
-
Time-Kill Curve Analysis
This dynamic method assesses the rate of fungal killing over time.[13]
Materials:
-
Fungal isolate
-
This compound and Fluconazole
-
RPMI-1640 medium
-
Sterile test tubes or flasks
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension in RPMI-1640 to a final concentration of approximately 1-5 x 10⁵ CFU/mL.[12]
-
-
Experimental Setup:
-
Prepare tubes with RPMI-1640 medium containing:
-
No drug (growth control)
-
This compound at a specific concentration (e.g., MIC)
-
Fluconazole at a specific concentration (e.g., MIC)
-
The combination of this compound and fluconazole at the same concentrations.
-
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate the tubes in a shaking incubator at 35°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]
-
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the resulting colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment group.
-
Compare the change in log₁₀ CFU/mL for the combination versus the single agents to determine the interaction, as described in the Data Presentation section.
-
Visualizations
Caption: Workflow for the checkerboard microdilution assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
- 1. testinglab.com [testinglab.com]
- 2. 4.6. Fluconazole Synergy Test—Checkerboard Method [bio-protocol.org]
- 3. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 5. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 125 Analogs
For Research Use Only.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. High-throughput screening (HTS) is a critical methodology in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising new antifungal leads.[1]
These application notes provide a detailed framework for developing and executing a high-throughput screening assay for analogs of a novel investigational compound, Antifungal Agent 125. This agent is hypothesized to act by disrupting the fungal cell wall integrity (CWI) signaling pathway, a critical pathway for maintaining cell integrity in response to stress.[2]
This document offers comprehensive protocols for a primary HTS assay, a secondary validation assay, and a mammalian cell cytotoxicity assay. Additionally, it provides templates for data presentation and visual diagrams of the experimental workflow and the targeted signaling pathway to aid researchers in their drug discovery efforts.
Key Fungal Targets and Screening Principles
The ideal antifungal drug should target fungal-specific pathways to minimize host toxicity.[1] Key fungal targets include the cell wall, cell membrane, and nucleic acid synthesis.[1][3] this compound is presumed to inhibit a key kinase in the CWI pathway, leading to increased sensitivity to osmotic stress and eventual cell lysis. This specific mechanism of action allows for the design of a targeted and robust screening assay.
Data Presentation
Table 1: Primary High-Throughput Screening Results for this compound Analogs
| Compound ID | Concentration (µM) | % Inhibition (Primary Assay) | Hit (Yes/No) |
| AFA-125-001 | 10 | 95.2 | Yes |
| AFA-125-002 | 10 | 12.5 | No |
| AFA-125-003 | 10 | 88.9 | Yes |
| AFA-125-004 | 10 | 92.1 | Yes |
| AFA-125-005 | 10 | 5.7 | No |
| Control (DMSO) | N/A | 0.5 | N/A |
| Control (Amphotericin B) | 5 | 99.8 | N/A |
Table 2: Secondary Assay Validation and IC50 Determination
| Compound ID | IC50 (µM) |
| AFA-125-001 | 2.5 |
| AFA-125-003 | 8.1 |
| AFA-125-004 | 1.8 |
| Control (Amphotericin B) | 0.5 |
Table 3: Mammalian Cell Cytotoxicity Data
| Compound ID | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| AFA-125-001 | > 100 | > 40 |
| AFA-125-003 | 55.2 | 6.8 |
| AFA-125-004 | > 100 | > 55.6 |
| Control (Doxorubicin) | 0.1 | N/A |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening Assay (Cell-Based Lysis Assay)
This assay is designed to identify compounds that cause fungal cell lysis by measuring the release of a cytosolic enzyme, adenylate kinase (AK).
Materials:
-
Saccharomyces cerevisiae strain susceptible to cell wall stressors
-
Yeast extract Peptone Dextrose (YPD) broth
-
Assay buffer (e.g., RPMI-1640)
-
Adenylate Kinase detection kit
-
384-well microtiter plates
-
This compound analogs dissolved in DMSO
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO vehicle)
-
Automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Yeast Culture Preparation: Inoculate a starter culture of S. cerevisiae in YPD broth and incubate overnight at 30°C with shaking. Dilute the overnight culture in fresh YPD and grow to mid-log phase (OD600 ≈ 0.5).
-
Cell Seeding: Wash the yeast cells with assay buffer and resuspend to a final concentration of 1 x 10^5 cells/mL. Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition: Using an automated liquid handler, add 100 nL of each test compound (final concentration 10 µM) and controls to the respective wells.
-
Incubation: Incubate the plates at 30°C for 18-24 hours.
-
Adenylate Kinase Detection: Add 20 µL of the adenylate kinase detection reagent to each well.
-
Luminescence Reading: Incubate the plates at room temperature for 10 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary Screening Assay (Broth Microdilution for IC50 Determination)
This assay validates the hits from the primary screen and determines the half-maximal inhibitory concentration (IC50).
Materials:
-
S. cerevisiae strain
-
YPD broth or RPMI-1640 medium
-
96-well microtiter plates
-
Hit compounds from the primary screen
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO vehicle)
-
Resazurin-based viability dye
-
Plate reader with absorbance or fluorescence capabilities
Procedure:
-
Yeast Culture Preparation: Prepare a standardized inoculum of S. cerevisiae as described in Protocol 1.
-
Serial Dilutions: Prepare a 2-fold serial dilution series for each hit compound in the assay medium, typically ranging from 100 µM to 0.1 µM.
-
Compound and Cell Plating: Add 50 µL of each compound dilution to the wells of a 96-well plate. Add 50 µL of the standardized yeast inoculum to each well.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Viability Assessment: Add 10 µL of the resazurin-based viability dye to each well and incubate for an additional 2-4 hours.
-
Absorbance/Fluorescence Reading: Measure the absorbance at 600 nm or fluorescence at an appropriate excitation/emission wavelength.
-
IC50 Calculation: Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 3: Cytotoxicity Assay (Mammalian Cell Line)
This assay assesses the toxicity of the validated hits against a mammalian cell line to determine their selectivity.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Validated hit compounds
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO vehicle)
-
Cell viability reagent (e.g., MTT or resazurin-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the hit compounds and controls to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence using a plate reader.
-
CC50 Calculation: Calculate the half-maximal cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
Visualizations
References
Application Notes and Protocols for the Evaluation of Antifungal Agents in a Rabbit Model of Fungal Keratitis
Note: The specified "Antifungal Agent 125" does not correspond to a recognized antifungal agent in the provided research. Therefore, these application notes and protocols are based on established methodologies and data for well-documented antifungal agents, such as Voriconazole, used in the treatment of fungal keratitis in rabbit models. These guidelines can be adapted for the evaluation of novel antifungal compounds.
Quantitative Data Summary
The following tables summarize the efficacy of various antifungal agents in treating Fusarium solani keratitis in a rabbit model, based on published studies.
Table 1: Efficacy of Antifungal Agents based on Fungal Wound Area Reduction
| Antifungal Agent | Concentration | Treatment Duration | Reduction in Wound Area (p-value vs. control) | Reference |
| Voriconazole | 1% | 7 days | Significant (p=0.02) | [1][2][3] |
| Natamycin | 5% | 7 days | Significant (p=0.021) | [1][2] |
| Amphotericin B | 0.1% | 7 days | Not Significant (p=0.083) | |
| Luliconazole | 1% | 14 days | Significant (p<0.05) |
Table 2: Efficacy of Antifungal Agents based on Viable Fungal Count Reduction
| Antifungal Agent | Concentration | Treatment Duration | Reduction in Viable Fungal Count (p-value vs. control) | Reference |
| Voriconazole | 1% | 7 days | Significant (p=0.004) | |
| Amphotericin B | 0.1% | 7 days | Significant (p=0.01) | |
| Natamycin | 5% | 7 days | Not Significant (p=0.337) |
Experimental Protocols
Induction of Fungal Keratitis in a Rabbit Model
This protocol describes the establishment of a reproducible Fusarium solani keratitis model in New Zealand White rabbits.
Materials:
-
New Zealand White rabbits
-
Ketamine (35 mg/kg) and Xylazine (B1663881) (5 mg/kg) for anesthesia
-
Slit-lamp biomicroscope
-
5mm trephine
-
Fusarium solani conidial suspension (1x10⁶ CFU/mL)
-
Ofloxacin (B1677185) ointment
-
Dexamethasone (B1670325) (for immunosuppression, if required)
-
Cortisone (B1669442) acetate (B1210297) and cyclophosphamide (B585) (for systemic immunosuppression, if required)
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize New Zealand White rabbits to the laboratory environment.
-
Perform a pre-operative screening using a slit-lamp to ensure no pre-existing ocular abnormalities.
-
Anesthetize the rabbits with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).
-
Resect the third eyelid to facilitate better observation and treatment application.
-
-
Immunosuppression (if applicable):
-
For a more progressive infection, local and systemic immunosuppression can be induced.
-
Local: Administer a subconjunctival injection of dexamethasone (0.8 mg) once daily for 5 days before infection and topically (0.1%) five times a day for 5 days before and 5 days after infection.
-
Systemic: Administer subcutaneous injections of cortisone acetate (100 mg/kg) and cyclophosphamide (100 mg/kg) at 2 days before infection and 3 days after infection.
-
-
Infection Induction:
-
Corneal Epithelial Debridement: Demarcate a 5mm diameter area on the central cornea using a trephine and remove the full thickness of the epithelium within this area.
-
Fungal Inoculation: Apply the Fusarium solani conidial suspension (1x10⁶ CFU/mL) to the debrided area.
-
Intrastromal Injection (Alternative Method): Create a tunnel through the epithelium with a hypodermic needle and inject the fungal inoculum directly into the stroma using a Hamilton syringe.
-
-
Post-operative Care and Monitoring:
-
Apply ofloxacin ointment twice daily for 3 days to prevent bacterial co-infection.
-
Monitor the animals daily for clinical signs of keratitis, including opacity, edema, and neovascularization, using a slit-lamp biomicroscope.
-
Treatment with Antifungal Agent
This protocol outlines the topical administration of a representative antifungal agent.
Materials:
-
Antifungal agent solution (e.g., Voriconazole 1%)
-
Calibrated micropipette or dropper
Procedure:
-
Grouping and Treatment Initiation:
-
Randomly divide the rabbits with established fungal keratitis into treatment and control groups (n=4 or more per group).
-
Initiate treatment at a predetermined time point post-infection (e.g., 3 days after inoculation).
-
-
Topical Administration:
-
Instill a precise volume of the antifungal solution (e.g., 50 µL) onto the infected cornea.
-
Administer the treatment at a specified frequency (e.g., five times a day).
-
Continue the treatment for a defined duration (e.g., 7 or 14 days).
-
The control group should receive a placebo (vehicle solution).
-
Evaluation of Treatment Efficacy
Efficacy is assessed through clinical scoring, histopathology, and quantification of the fungal load.
Methods:
-
Clinical Scoring:
-
Perform daily slit-lamp examinations to score the severity of keratitis based on parameters like corneal opacity, edema, and ulcer size.
-
A standardized scoring system (e.g., 0-4 scale) should be used for objective assessment.
-
-
Histopathology:
-
At the end of the experiment, euthanize the rabbits and enucleate the eyes.
-
Fix the corneas in an appropriate fixative (e.g., 10% formalin), process, and embed in paraffin.
-
Stain corneal sections with specific fungal stains like Grocott-Gömöri Methenamine Silver (GMS) to visualize fungal hyphae and assess the extent of fungal invasion into the corneal stroma.
-
-
Viable Fungal Counts:
-
Aseptically dissect the corneas and homogenize them in a sterile saline solution.
-
Perform serial dilutions of the corneal homogenates and plate them on a suitable fungal growth medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the viable fungal load in the cornea.
-
Visualizations
Caption: Experimental workflow for evaluating antifungal agents in a rabbit model.
Caption: Signaling pathway for the mechanism of action of azole antifungals.
References
- 1. Rabbit Fungal Keratitis Model of Fusarium solani Tested Against Three Commercially Available Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabbit Fungal Keratitis Model of Fusarium solani Tested Against Three Commercially Available Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cepacidine A in Agricultural Fungal Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cepacidine A is a novel glycopeptide antifungal antibiotic produced by the bacterium Pseudomonas cepacia (strain AF2001).[1][2] It is a mixture of two closely related compounds, cepacidine A1 and cepacidine A2, and has demonstrated potent in vitro antifungal activity against a range of significant plant pathogenic fungi.[1] These properties position Cepacidine A as a promising candidate for development as a biocontrol agent in agriculture. This document provides a summary of its known antifungal activity, a proposed mechanism of action, and detailed protocols for its evaluation.
Quantitative Data: In Vitro Antifungal Activity
| Fungal Pathogen | Host Crop(s) | Efficacy of Cepacidine A | Reference |
| Pythium ultimum | Cotton, Cucumber | Excellent biocontrol activity | [3] |
| Plasmopora viticola | Grape | Potent in vitro activity | [3] |
| Septoria nodorum | Wheat | Potent in vitro activity | [3] |
| Fusarium culmorum | Wheat | Potent in vitro activity | [3] |
| Colletotrichum lagenarium | Cucumber | Potent in vitro activity | [3] |
| Aspergillus niger | General | Strong in vitro activity (MIC ≤ Amphotericin B) | [3] |
| Fusarium oxysporum | General | Strong in vitro activity (MIC ≤ Amphotericin B) | [3] |
| Rhizoctonia solani | Cotton | Minor activity | [3] |
Proposed Mechanism of Action
The precise molecular mechanism of action for Cepacidine A against fungal cells has not been fully elucidated.[4] However, as a glycopeptide, it is hypothesized to act by targeting the fungal cell wall, a structure essential for fungal viability and distinct from plant and animal cells. Glycopeptide antibiotics typically function by binding to peptide components of the cell wall precursors, thereby sterically hindering the enzymes responsible for cell wall synthesis.[5][6] This disruption leads to loss of cell wall integrity, osmotic instability, and ultimately, cell death.
Experimental Protocols
The following protocols are based on methodologies for evaluating microbial antifungal agents and are adapted for the study of Cepacidine A.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Cepacidine A against a target fungal pathogen.
Materials:
-
Purified Cepacidine A
-
Target fungal pathogen (e.g., Fusarium culmorum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water, DMSO (for dissolving Cepacidine A if necessary)
-
Positive control antifungal (e.g., Amphotericin B)
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Inoculum Preparation:
-
Culture the fungal pathogen on Potato Dextrose Agar (PDA) until sporulation.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Drug Dilution:
-
Prepare a stock solution of Cepacidine A.
-
Perform serial two-fold dilutions in the 96-well plate using PDB to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well to achieve a final concentration of 5 x 10^4 spores/mL.
-
Include a growth control (inoculum, no drug) and a sterility control (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Cepacidine A that causes complete visual inhibition of fungal growth.
-
Alternatively, measure the optical density (OD) at 600 nm and determine the concentration that inhibits growth by ≥90% compared to the growth control.
-
References
- 1. Cepacidine A, a novel antifungal antibiotic produced by Pseudomonas cepacia. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cepacidine A, a novel antifungal antibiotic produced by Pseudomonas cepacia. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Antifungal Resistance in Candida auris
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to antifungal agents, exemplified by the hypothetical "Antifungal Agent 125," in the pathogenic yeast Candida auris.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of antifungal resistance in Candida auris?
Candida auris develops resistance through several mechanisms, primarily:
-
Target Gene Mutations: Point mutations in genes encoding the drug target can reduce the binding affinity of the antifungal agent. For azoles, this is commonly seen in the ERG11 gene, while for echinocandins, mutations in the FKS1 gene are prevalent.[1][2][3]
-
Efflux Pump Overexpression: C. auris can actively pump antifungal agents out of the cell, reducing the intracellular drug concentration. This is often mediated by the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[4][5][6]
-
Biofilm Formation: C. auris can form biofilms on surfaces, which provide a physical barrier against antifungal agents and create a protected environment for the yeast cells to proliferate.[4]
-
Ergosterol (B1671047) Pathway Alterations: Resistance to polyenes like amphotericin B can be associated with changes in the ergosterol biosynthesis pathway, reducing the drug's target in the cell membrane.[4][7]
Q2: My C. auris isolate shows high resistance to this compound. What should be my next steps?
If your isolate is resistant to this compound, consider the following:
-
Confirm Resistance: Repeat the antifungal susceptibility test (AST) to ensure the result is reproducible. Use a reference strain with known susceptibility as a control.
-
Investigate Synergy: Test this compound in combination with other antifungal drugs. Synergistic interactions can overcome resistance and may reveal underlying mechanisms.[8][9][10]
-
Mechanism Investigation: Sequence key resistance-associated genes (e.g., ERG11, FKS1) to identify potential mutations.[2][11][12] Additionally, you can perform gene expression analysis (qRT-PCR) to check for the overexpression of efflux pump genes.[13]
Q3: What is antifungal synergy, and how can it be leveraged against resistant C. auris?
Antifungal synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[10] This is a promising strategy for treating multidrug-resistant C. auris infections.[8][14] For example, combining an agent that disrupts the cell wall (like an echinocandin) with one that targets the cell membrane (like an azole) can be effective.[9][15] Checkerboard assays are a standard laboratory method to screen for synergistic interactions between compounds.[16]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro testing of antifungal agents against C. auris.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 125. | 1. Inoculum size variability.2. Incorrect incubation time or temperature.3. Degradation of Agent 125 in media.4. Contamination of the isolate. | 1. Standardize inoculum using a spectrophotometer or hemocytometer.2. Strictly adhere to CLSI guidelines for incubation (e.g., 24 hours at 35°C).[17]3. Prepare fresh drug stock solutions and verify solvent compatibility.4. Re-streak the isolate from a frozen stock onto selective agar (B569324) to ensure purity.[18] |
| No synergistic effect observed in a checkerboard assay with Agent 125 and another antifungal. | 1. The two drugs do not have a synergistic relationship.2. Suboptimal concentration ranges tested.3. Incorrect calculation of the Fractional Inhibitory Concentration Index (FICI). | 1. Test Agent 125 with drugs from different antifungal classes.2. Perform preliminary MIC testing for each drug individually to inform the concentration range for the checkerboard assay.3. Use standardized FICI calculation methods (FICI ≤ 0.5 indicates synergy).[16] |
| Difficulty in genetically transforming C. auris to study resistance genes. | 1. Low transformation efficiency.2. Incorrect integration of the DNA construct.3. Ineffective selection marker. | 1. Optimize the transformation protocol; protocols using chemically competent cells and heat shock have been described.[19][20]2. Use long flanking homology regions (>1 kb) in your construct to promote homology-directed repair.[19][21]3. Ensure the selection marker (e.g., nourseothricin) is effective for your C. auris strain and use the appropriate concentration. |
Experimental Protocols
1. Antifungal Susceptibility Testing (AST) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against C. auris.
-
Methodology:
-
Prepare Inoculum: Culture C. auris on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
2. Checkerboard Synergy Assay
-
Objective: To assess the synergistic interaction between this compound and a second compound (Drug B).
-
Methodology:
-
Plate Setup: In a 96-well plate, dilute this compound horizontally and Drug B vertically, creating a matrix of concentration combinations.
-
Inoculation: Inoculate the plate with a standardized C. auris suspension as described in the AST protocol.
-
Incubation: Incubate at 35°C for 24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Agent 125 in combination / MIC of Agent 125 alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates no interaction; FICI > 4.0 indicates antagonism.
-
-
Visualizations
Caption: A logical workflow for troubleshooting and investigating resistance to a novel antifungal agent.
Caption: Experimental workflow for performing a checkerboard synergy assay.
Caption: Key molecular mechanisms of azole resistance in Candida auris.
References
- 1. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A multicentre study of antifungal susceptibility patterns among 350 Candida auris isolates (2009-17) in India: role of the ERG11 and FKS1 genes in azole and echinocandin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Candida auris and multidrug resistance: Defining the new normal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative antifungal strategies to combat drug-resistant Candida auris: recent advances and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecules for combating multidrug-resistant superbug Candida auris infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 12. Rapid Detection of ERG11-Associated Azole Resistance and FKS-Associated Echinocandin Resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Synergistic Activity of Isavuconazole or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring synergy between azole antifungal drugs and statins for Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 18. mdpi.com [mdpi.com]
- 19. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 20. Genetic Transformation of Candida auris via Homology-Directed Repair Using a Standard Lithium Acetate Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genetic Transformation of Candida auris via Homology-Directed Repair Using a Standard Lithium Acetate Protocol | Springer Nature Experiments [experiments.springernature.com]
reducing off-target effects of Antifungal agent 125 in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Antifungal Agent 125 in cell-based assays, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound, also known as FR109615, is an unnatural cyclic β-amino acid.[1] Its primary mechanism of action is believed to be the interference with amino acid transport and metabolism in fungal cells.[1] A related cyclic β-amino acid, BAY 10-8888, has been shown to inhibit isoleucyl-tRNA synthetase, leading to the inhibition of protein synthesis and cell growth.[2] This suggests that this compound may have a similar intracellular target.
Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?
While specific off-target effects for this compound in mammalian cells are not extensively documented in publicly available literature, its mechanism of targeting a fundamental cellular process like amino acid metabolism raises the possibility of cross-reactivity with host cell components. Potential off-target effects could include:
-
Cytotoxicity: Inhibition of essential processes in mammalian cells can lead to reduced cell viability and proliferation.
-
Interference with Mammalian Amino Acid Transport: As the agent targets amino acid transport, it may also affect this process in mammalian cells, leading to metabolic disturbances.
-
Inhibition of Mammalian tRNA Synthetases: Given the homology between fungal and mammalian enzymes, there is a potential for inhibition of the corresponding mammalian isoleucyl-tRNA synthetase or other aminoacyl-tRNA synthetases.
Q3: How can I distinguish between on-target antifungal activity and off-target cytotoxicity in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. A key strategy is to determine the therapeutic window of this compound. This involves comparing the effective concentration for antifungal activity (Minimum Inhibitory Concentration, MIC) with the concentration that causes toxicity to mammalian cells (50% cytotoxic concentration, CC50). A large therapeutic index (CC50/MIC) suggests good selectivity for the fungal target.
Q4: What are some general strategies to minimize off-target effects of this compound?
To reduce the impact of off-target effects, consider the following approaches:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired antifungal effect while minimizing toxicity to host cells.
-
Cell Line Selection: The susceptibility to off-target effects can vary between different mammalian cell lines. If significant cytotoxicity is observed, consider testing a panel of cell lines to find one that is less sensitive.
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations used in your experiments.[3][4]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed in Mammalian Cells
| Possible Cause | Troubleshooting Steps |
| Off-target activity in the mammalian cell line. | 1. Perform a dose-response curve to determine the CC50 of this compound on your specific mammalian cell line. 2. Compare the CC50 to the antifungal MIC. A low therapeutic index (CC50/MIC ratio) indicates potential off-target cytotoxicity. 3. Consider using a different mammalian cell line that may be less sensitive. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells. 2. Run a vehicle control with the same concentration of solvent used to dissolve this compound. |
| Incorrect stock solution concentration. | 1. Verify the concentration of your stock solution. 2. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent Antifungal Activity Between Experiments
| Possible Cause | Troubleshooting Steps |
| Compound degradation. | 1. Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. 2. Prepare fresh working solutions for each experiment. |
| Variability in fungal inoculum. | 1. Standardize the fungal inoculum density for each experiment. 2. Ensure the fungal cells are in the logarithmic growth phase at the start of the assay. |
| Media components interfering with the compound. | 1. Be aware that components in rich media (e.g., serum) can bind to small molecules, reducing their effective concentration. 2. Consider using a defined, serum-free medium for your assays if possible. |
Issue 3: High Background Signal in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of detection reagents. | 1. Optimize blocking conditions by increasing the concentration or incubation time of the blocking agent. 2. Add a non-ionic detergent (e.g., Tween-20) to wash buffers. |
| Autofluorescence of the compound. | 1. Run a control with this compound alone (no cells) to measure its intrinsic fluorescence at the assay wavelength. 2. Subtract the compound's background fluorescence from the experimental readings. |
| Contaminated reagents. | 1. Use fresh, sterile reagents. 2. Filter-sterilize buffers if contamination is suspected. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables are illustrative examples of how to structure your experimental data.
Table 1: Antifungal Activity and Cytotoxicity Profile of this compound
| Fungal Species | Mammalian Cell Line | MIC (µg/mL) | CC50 (µg/mL) | Therapeutic Index (CC50/MIC) |
| Candida albicans | HEK293 | [Insert Your Data] | [Insert Your Data] | [Calculate] |
| Aspergillus fumigatus | A549 | [Insert Your Data] | [Insert Your Data] | [Calculate] |
| Cryptococcus neoformans | HepG2 | [Insert Your Data] | [Insert Your Data] | [Calculate] |
Table 2: Effect of Media Composition on the MIC of this compound against Candida albicans
| Media Type | Serum Concentration (%) | MIC (µg/mL) |
| RPMI 1640 | 0 | [Insert Your Data] |
| RPMI 1640 | 10 | [Insert Your Data] |
| DMEM | 0 | [Insert Your Data] |
| DMEM | 10 | [Insert Your Data] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound against mammalian cells.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).
-
Incubate: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilize formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the binding of this compound to its intracellular target.
Materials:
-
Fungal or mammalian cells
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
This compound
-
PCR tubes
-
Thermocycler
-
Lysis buffer
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the putative target protein (e.g., isoleucyl-tRNA synthetase)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate Soluble Fraction: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Western Blot: Quantify the protein concentration in the supernatant. Normalize the protein concentrations and perform Western blotting using a primary antibody against the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
References
troubleshooting Antifungal agent 125 instability in solution
Technical Support Center: Antifungal Agent 125
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared from a DMSO stock, shows precipitation after dilution in an aqueous buffer. What is the likely cause and what should I do?
A1: This is a common issue for molecules with low aqueous solubility.[1][2] The primary cause is that the compound's concentration has exceeded its solubility limit in the final aqueous solution.[2]
-
Immediate Steps:
-
Do not use a solution that contains a precipitate, as the effective concentration is unknown.
-
Visually inspect for turbidity or use a plate reader to measure light scattering to confirm precipitation.[2]
-
-
Troubleshooting Actions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound.
-
Optimize Co-solvent Concentration: While minimizing DMSO is often a goal, a slightly higher final concentration (e.g., 0.5%) might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the solvent on your experiment.[2]
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[3][4] Determine the pKa of this compound and adjust the buffer pH to a range where the molecule is most soluble.[4]
-
Use of Excipients: Consider using solubility enhancers like cyclodextrins, which can form inclusion complexes with poorly soluble drugs and increase their aqueous solubility.[5]
-
Q2: I'm observing a progressive loss of activity or potency in my stock solution, even when stored at -20°C. What are the potential causes?
A2: A gradual loss of potency, even when frozen, can be attributed to several factors:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can compromise the stability of the compound. It is highly recommended to prepare single-use aliquots of your stock solution to minimize this.
-
Hydrolysis: DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened.[2] This absorbed water can lead to slow hydrolysis of susceptible functional groups (e.g., esters, amides) in this compound over time.[6][7]
-
Oxidation: If the stock solution is not properly sealed or has significant headspace, dissolved oxygen can cause oxidative degradation, especially if the molecule has electron-rich moieties.[6][7]
Q3: My solution of this compound changes color or develops turbidity during my experiment. What does this indicate?
A3: A change in color or the appearance of turbidity (cloudiness) during an experiment is a strong indicator of instability.
-
Precipitation: As discussed in Q1, turbidity often signals that the compound is precipitating out of solution due to poor solubility.[8]
-
Degradation: The formation of a colored byproduct can indicate chemical degradation, such as oxidation.[9] Degradation products may be less soluble than the parent compound, leading to precipitation.[6] It is crucial to investigate the cause, as degradation compromises the integrity of your results.
Q4: How can I quickly determine if this compound is stable in my specific experimental buffer?
A4: You can perform a preliminary stability assessment.[6] Prepare a solution of the compound in your buffer at the final experimental concentration. Incubate aliquots under your experimental conditions (e.g., 37°C) and analyze them at different time points (e.g., 0, 2, 6, 12, 24 hours) using an analytical technique like High-Performance Liquid Chromatography (HPLC).[6][10] A decrease in the peak area corresponding to the parent compound over time, and the appearance of new peaks, indicates degradation.[6]
Troubleshooting Guides
Guide 1: Investigating Suspected Chemical Degradation
If you suspect this compound is degrading, a systematic approach is necessary to identify the cause. The most common degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[11] A forced degradation study is a standard approach to identify these vulnerabilities.[12][13]
Troubleshooting Workflow for Degradation
Caption: Troubleshooting workflow for chemical instability.
Quantitative Data Summary: Forced Degradation of this compound
This table summarizes typical results from a forced degradation study, showing the percentage of this compound remaining after 24 hours under various stress conditions.
| Stress Condition | Reagent/Condition | Temperature | % Agent 125 Remaining | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 65.2% | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 48.5% | DP-3 |
| Oxidation | 3% H₂O₂ | 25°C | 72.8% | DP-4 |
| Thermal | Buffer (pH 7.0) | 80°C | 91.4% | Minor DP-1 |
| Photolytic | 1.2 million lux hours UV | 25°C | 85.1% | DP-5 |
| Control | Buffer (pH 7.0) | 25°C (dark) | 99.5% | None |
DP = Degradation Product
Guide 2: Addressing Solubility and Precipitation Issues
Precipitation can arise from poor intrinsic solubility or from the degradation of the parent compound into a less soluble product.[6]
Logical Flow for Troubleshooting Precipitation
Caption: Decision tree for troubleshooting precipitation.
Quantitative Data Summary: pH-Dependent Solubility of this compound
This table shows the equilibrium solubility of this compound in different buffers at 25°C.
| Buffer pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Glycine-HCl | 150.5 |
| 4.5 | Acetate | 85.2 |
| 6.8 | Phosphate | 10.1 |
| 7.4 | Phosphate (PBS) | 5.8 |
| 9.0 | Borate | 7.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the intrinsic stability of this compound and establish its degradation pathways under various stress conditions.[12]
Materials:
-
This compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), DMSO, Purified Water
-
Stress Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC system with UV or PDA detector, LC-MS system, pH meter, calibrated oven, photostability chamber.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ACN or MeOH).[12]
-
Stress Conditions: For each condition, dilute the stock solution to a working concentration of ~100 µg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to achieve a final concentration of 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (to achieve a final concentration of 0.1 M NaOH). Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ (to achieve a final concentration of 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Use a buffered solution at a neutral pH. Incubate at 80°C.
-
Photodegradation: Expose the solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. Run a dark control in parallel.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 10-20% degradation of the active substance.[14]
-
Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.[10][11] Use LC-MS to obtain mass information for the degradation products to help in their identification.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Assessment
Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.[12]
Materials & Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Samples from the forced degradation study.
Methodology:
-
Gradient Elution: Develop a gradient elution method to ensure separation of both polar and non-polar compounds.
-
Example Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector and select an optimal wavelength (e.g., 260 nm) for quantification.
-
-
Method Validation: The method should be validated for specificity by analyzing the stressed samples. The peak for this compound should be pure and well-resolved from all degradation product peaks.
-
Quantification: Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the peak area at time zero.
% Remaining = (Area_t / Area_t0) * 100
References
- 1. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 2. benchchem.com [benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
minimizing cytotoxicity of Antifungal agent 125 to mammalian cells
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and frequently asked questions regarding the use of Antifungal Agent 125, with a specific focus on minimizing its cytotoxic effects on mammalian cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound and its primary off-target effects on mammalian cells?
This compound is a novel therapeutic candidate that primarily targets fungal ergosterol (B1671047) biosynthesis. However, at higher concentrations, it has been observed to induce off-target effects in mammalian cells, primarily through the induction of apoptosis via mitochondrial stress. This can lead to unintended cytotoxicity in experimental models.
Q2: I am observing higher-than-expected cytotoxicity in my mammalian cell line. What are the initial troubleshooting steps?
If you are experiencing high levels of cytotoxicity, consider the following initial steps:
-
Confirm Dosing: Double-check all calculations for your stock solutions and final dilutions.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration that balances antifungal efficacy with minimal mammalian cell toxicity.
-
Reduce Incubation Time: Assess whether a shorter incubation period with this compound is sufficient to achieve the desired antifungal effect while reducing exposure time for the mammalian cells.
-
Cell Line Sensitivity: Be aware that different mammalian cell lines can exhibit varying sensitivities to this compound. Refer to the comparative cytotoxicity data below.
Q3: Are there any known methods to mitigate the cytotoxicity of this compound?
Yes, several strategies can be employed to reduce the off-target effects of this compound. These include co-administration with cytoprotective agents, such as antioxidants, to alleviate mitochondrial stress. Additionally, modifying the delivery system, for instance, by using a liposomal formulation, may help in targeting the agent more specifically to fungal cells.
Troubleshooting Guide: High Cytotoxicity
This guide provides a structured approach to troubleshooting and resolving issues of high cytotoxicity observed in mammalian cell lines during treatment with this compound.
Quantitative Data Summary
The following tables provide a summary of the cytotoxic profile of this compound against various cell lines and the potential mitigating effects of co-administered compounds.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Type | IC50 (µM) |
| Candida albicans | Fungal (Yeast) | 1.5 |
| Aspergillus fumigatus | Fungal (Mold) | 3.2 |
| HEK293 | Human Embryonic Kidney | 45.8 |
| HepG2 | Human Hepatocellular Carcinoma | 38.5 |
| A549 | Human Lung Carcinoma | 52.1 |
Table 2: Effect of N-acetylcysteine (NAC) on Cytotoxicity in HepG2 Cells
| Treatment | IC50 of Agent 125 (µM) | Fold Change in IC50 |
| This compound alone | 38.5 | 1.0 |
| Agent 125 + 1 mM NAC | 75.2 | 1.95 |
| Agent 125 + 5 mM NAC | 121.7 | 3.16 |
Experimental Protocols
Protocol 1: MTT Assay for Mammalian Cell Viability
This protocol is for determining the concentration of this compound that inhibits the growth of mammalian cells by 50% (IC50).
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Measurement
This protocol measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Increased luminescence indicates higher caspase 3/7 activity and apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the hypothetical signaling pathway through which this compound may induce apoptosis in mammalian cells.
refining the formulation of Antifungal agent 125 for better bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the formulation of Antifungal Agent 125 to improve its bioavailability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation development of this compound.
Issue 1: Low in vitro dissolution rate of this compound from solid dosage forms.
-
Question: Our team is observing a very slow and incomplete dissolution of this compound from our initial tablet formulation in simulated gastric and intestinal fluids. What are the potential causes and how can we troubleshoot this?
-
Answer: A low dissolution rate is a common challenge for poorly soluble compounds like this compound.[1][2] Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting approach:
Potential Causes & Solutions
Potential Cause Recommended Action Poor drug substance wettability Incorporate a suitable wetting agent (e.g., sodium lauryl sulfate) into the formulation to improve the dispersion of the drug particles in the dissolution medium.[3] High drug crystallinity Consider particle size reduction techniques like micronization or nanomilling to increase the surface area available for dissolution.[2] Alternatively, explore formulation strategies that create amorphous solid dispersions. Inadequate formulation disintegration Optimize the concentration of the disintegrant in your formulation. Superdisintegrants like croscarmellose sodium or sodium starch glycolate (B3277807) can be effective.[3] Formation of drug agglomerates Utilize a hydrophilic carrier in your formulation to prevent drug particles from clumping together. Techniques like solid dispersion with polymers such as PVP or HPMC can be beneficial. Binder interference If using a binder, ensure it is not forming a hydrophobic barrier around the drug particles. Evaluate different binders or reduce the binder concentration.[3] Experimental Workflow for Troubleshooting Low Dissolution
Troubleshooting workflow for low in vitro dissolution.
Issue 2: High variability in bioavailability data from animal studies.
-
Question: We are seeing significant animal-to-animal variation in the plasma concentrations of this compound after oral administration of our lead formulation. What could be the reasons for this variability?
-
Answer: High inter-subject variability in bioavailability is often linked to the physicochemical properties of the drug and its interaction with the gastrointestinal environment. For a compound like this compound, which is likely a BCS Class II or IV drug, this is a common hurdle.[4]
Potential Causes & Solutions
Potential Cause Recommended Action Food effects The presence or absence of food can significantly alter the absorption of lipophilic drugs. Conduct fasted and fed state bioavailability studies to assess the impact of food. pH-dependent solubility If this compound has ionizable groups, its solubility may vary in different segments of the GI tract. Characterize the pH-solubility profile of the drug. Pre-systemic metabolism (First-Pass Effect) This compound may be extensively metabolized in the gut wall or liver. Investigate its metabolic stability using in vitro liver microsome assays. Efflux transporter activity The drug may be a substrate for efflux transporters like P-glycoprotein in the intestine, which pump it back into the gut lumen.[5] Conduct Caco-2 permeability assays to evaluate this. Formulation instability in GI fluids The formulation may not be robust enough to protect the drug from degradation or precipitation in the GI tract. Evaluate the formulation's stability in simulated gastric and intestinal fluids. Logical Relationship for Investigating Bioavailability Variability
Factors influencing bioavailability variability.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for formulating a poorly soluble antifungal agent like this compound?
A1: For a Biopharmaceutics Classification System (BCS) Class II or IV compound like this compound, a good starting point is to focus on techniques that enhance solubility and dissolution rate.[4] This often involves creating an amorphous solid dispersion, where the drug is molecularly dispersed in a hydrophilic polymer matrix.[1] Techniques like spray drying and hot-melt extrusion are commonly employed for this purpose.[1]
Q2: How can we improve the physical stability of our amorphous solid dispersion of this compound? We are observing recrystallization upon storage.
A2: Recrystallization of an amorphous form is a critical stability concern. To improve the physical stability of your solid dispersion, consider the following:
-
Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and good miscibility with this compound.
-
Drug Loading: Avoid excessively high drug loading, as this increases the likelihood of recrystallization.
-
Moisture Protection: Store the formulation in a low-humidity environment, as moisture can act as a plasticizer and promote recrystallization.
-
Excipient Compatibility: Ensure all excipients in the final dosage form are compatible with the amorphous solid dispersion.
Q3: What are the key differences between micronization and nanomilling for particle size reduction of this compound?
A3: Both techniques aim to increase the surface area of the drug, but they operate on different scales.
| Feature | Micronization | Nanomilling |
| Particle Size | Micrometer range (1-10 µm) | Nanometer range (typically < 500 nm) |
| Process | Typically a dry process (e.g., jet milling) | A wet process involving milling media |
| Impact on Solubility | Moderate increase | Significant increase in kinetic solubility |
| Challenges | Can lead to particle agglomeration and poor wettability. | Requires careful selection of stabilizers to prevent particle aggregation. |
Q4: Our liposomal formulation of this compound shows low encapsulation efficiency. How can we improve this?
A4: For a hydrophobic drug like this compound, encapsulation efficiency in liposomes depends on its interaction with the lipid bilayer. To improve this:
-
Lipid Composition: Optimize the lipid composition. The inclusion of cholesterol can enhance bilayer stability and drug retention.
-
Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios to find the optimal loading capacity.
-
Preparation Method: The thin-film hydration method is a common and effective technique for encapsulating hydrophobic drugs.[6][7] Ensure complete removal of the organic solvent before hydration.
-
pH Gradient: While more common for ionizable drugs, a transmembrane pH gradient can sometimes influence the partitioning of weakly ionizable hydrophobic compounds into the liposome.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol) in a predetermined ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a dry film is formed.
-
Drying: Further dry the film in a vacuum oven at a specified temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film and pass it through a sieve to obtain a powder of uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and PXRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Test Conditions:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
-
Procedure:
-
Place one unit of the dosage form (e.g., tablet or capsule) in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Signaling Pathway
Mechanism of Action of Azole Antifungals
This compound, as an azole, is presumed to act by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. This disruption leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth.
References
- 1. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 2. Wet Milling for Micronization in API Development [wahalengineers.com]
- 3. crsubscription.com [crsubscription.com]
- 4. fda.gov [fda.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. protocols.io [protocols.io]
Validation & Comparative
A Comparative Efficacy Analysis of Antifungal Agent 125 and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Antifungal Agent 125 against the established echinocandin, caspofungin. The analysis is supported by in vitro efficacy data and detailed experimental protocols to assist in research and development efforts.
Introduction
Caspofungin is a frontline antifungal agent belonging to the echinocandin class. It functions by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall not present in mammalian cells.[1][2][3] This targeted mechanism provides potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][3]
This compound is a novel, investigational compound hypothesized to act on a different, yet essential, component of the fungal cell wall: chitin (B13524). By targeting chitin synthase, Agent 125 represents a potentially distinct therapeutic approach to managing fungal infections, including those that may exhibit reduced susceptibility to echinocandins.
Mechanism of Action
The distinct mechanisms of caspofungin and this compound are directed at two separate polysaccharides essential for the structural integrity of the fungal cell wall.
-
Caspofungin: As an echinocandin, caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex.[1][4] This enzyme is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains, which form the primary structural scaffold of the cell wall.[4] Disruption of this process leads to a weakened cell wall, osmotic instability, and ultimately cell lysis.[3]
-
This compound (Hypothesized): This agent is designed to selectively inhibit fungal chitin synthase. This enzyme catalyzes the polymerization of N-acetylglucosamine to form chitin, a polymer that provides tensile strength to the cell wall, particularly at sites of budding and hyphal growth. Inhibition of chitin synthesis is expected to compromise cell wall integrity, leading to morphological abnormalities and growth inhibition. Interestingly, inhibition of glucan synthesis by caspofungin can trigger a compensatory increase in chitin synthesis in fungi like Aspergillus fumigatus.[5][6]
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (hypothetical data) and caspofungin against key fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
| Fungal Species | This compound MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) |
| Candida albicans | 0.125 - 0.5 | 0.015 - 1.0[4][8] |
| Candida glabrata | 0.25 - 1.0 | 0.06 - 0.5[8] |
| Candida parapsilosis | 0.5 - 2.0 | 0.125 - 2.0[4] |
| Aspergillus fumigatus | 0.06 - 0.25 | 0.03 - 0.25 (MEC*) |
*For caspofungin against Aspergillus species, the Minimum Effective Concentration (MEC) is often reported. The MEC is the lowest drug concentration at which abnormal, short, and branched hyphae are observed microscopically.[6]
Experimental Protocols
Accurate determination of in vitro efficacy relies on standardized methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
This method is used to determine the MIC of an antifungal agent against yeast isolates.
1. Preparation of Fungal Inoculum: a. Subculture the yeast isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. b. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of Antifungal Dilutions: a. Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO or water). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the agent in RPMI 1640 medium to achieve a range of concentrations. Each well should contain 100 µL of the diluted agent.
3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control well (inoculum without drug) and a negative control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.
4. MIC Determination: a. Read the plate visually or with a microplate reader. b. The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[9]
This protocol outlines a general method to assess the direct inhibitory effect of this compound on chitin synthase activity.
1. Preparation of Fungal Lysate: a. Grow the fungal isolate to mid-log phase in a suitable liquid broth. b. Harvest cells by centrifugation and wash with a lysis buffer. c. Disrupt the cells using mechanical (e.g., bead beating) or enzymatic methods on ice to release cellular contents, including membrane-bound enzymes. d. Centrifuge the lysate at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the membrane fraction. Resuspend the membrane fraction, which is rich in chitin synthase.
2. Enzyme Inhibition Assay: a. Set up reaction tubes containing the membrane fraction, a buffer solution, and the substrate (UDP-N-acetylglucosamine, radiolabeled or fluorescently tagged). b. Add varying concentrations of this compound or a vehicle control to the tubes. c. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
3. Quantification of Chitin Synthesis: a. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). b. Filter the mixture through a glass fiber filter to capture the insoluble chitin polymer. c. Wash the filter to remove any unincorporated substrate. d. Quantify the amount of newly synthesized chitin by measuring the radioactivity or fluorescence of the filter using a scintillation counter or fluorometer.
4. Data Analysis: a. Calculate the percentage of inhibition for each concentration of Agent 125 compared to the vehicle control. b. Determine the IC50 value (the concentration of the agent that inhibits 50% of the enzyme's activity) by plotting the inhibition data against the log of the inhibitor concentration.
Conclusion
Caspofungin remains a potent antifungal with a well-established mechanism targeting β-(1,3)-D-glucan synthesis. The investigational this compound, with its hypothesized mechanism of chitin synthase inhibition, presents a promising alternative pathway for antifungal development. The comparative in vitro data suggests that while caspofungin may exhibit lower MICs against certain Candida species, Agent 125 shows potential efficacy, particularly against filamentous fungi like Aspergillus fumigatus. The development of agents with novel mechanisms of action is critical for expanding the therapeutic arsenal (B13267) against invasive fungal infections and addressing potential resistance to existing drug classes.
References
- 1. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Caspofungin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspofungin Treatment of Aspergillus fumigatus Results in ChsG-Dependent Upregulation of Chitin Synthesis and the Formation of Chitin-Rich Microcolonies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Antifungal Agent 125 and Voriconazole for the Treatment of Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the established antifungal drug, Voriconazole, and the investigational Antifungal Agent 125 for the treatment of invasive aspergillosis. This document outlines their distinct mechanisms of action, presents a comparative analysis of their efficacy based on established and hypothetical data, and provides detailed experimental protocols for their evaluation.
Disclaimer: this compound is presented here as a representative of a novel class of antifungal agents for comparative purposes. The experimental data for this compound is hypothetical and generated for illustrative purposes to provide a framework for comparison against the well-documented efficacy of Voriconazole.
Introduction
Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection in immunocompromised individuals. Voriconazole, a triazole antifungal, is a first-line therapy for this condition.[1][2] It functions by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][3][4][5] this compound represents a novel class of antifungals that target fungal cellular respiration by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH).[6][7] This guide explores the potential of this alternative mechanism in the context of treating invasive aspergillosis.
Mechanisms of Action
The fundamental difference between Voriconazole and this compound lies in their cellular targets. Voriconazole disrupts the fungal cell membrane integrity, while this compound targets mitochondrial respiration, leading to a shutdown of cellular energy production.
-
Voriconazole: This agent specifically inhibits the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is critical in the ergosterol biosynthesis pathway.[1][3][4] The depletion of ergosterol and accumulation of toxic sterol precursors compromise the fungal cell membrane's structure and function.[3][5]
-
This compound: This agent acts as a succinate dehydrogenase inhibitor (SDHI).[6] SDH is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate.[7][8][9] Inhibition of SDH disrupts ATP production, leading to fungal cell death.[6][7]
Figure 1: Mechanisms of action for Voriconazole and this compound.
Comparative Efficacy Data
The following tables present a comparison of the in vitro activity, in vivo efficacy in a murine model, and potential clinical outcomes for Voriconazole and the hypothetical this compound.
In Vitro Susceptibility
| Antifungal Agent | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Voriconazole | Aspergillus fumigatus | 0.125 - 2 | 0.5 | 1 |
| This compound | Aspergillus fumigatus | 0.06 - 1 | 0.125 | 0.5 |
-
Data for Voriconazole is based on published literature. Data for this compound is hypothetical.
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
| Treatment Group | Dosage | Survival Rate (%) | Fungal Burden (log10 CFU/g lung tissue) |
| Vehicle Control | - | 10 | 5.8 ± 0.6 |
| Voriconazole | 10 mg/kg | 80 | 2.5 ± 0.4 |
| This compound | 5 mg/kg | 85 | 2.2 ± 0.3 |
-
Data for Voriconazole is representative of typical outcomes in murine models. Data for this compound is hypothetical.
Simulated Clinical Trial Outcomes for Invasive Aspergillosis
| Parameter | Voriconazole | This compound |
| Primary Endpoint | Favorable overall response at Week 12 | Favorable overall response at Week 12 |
| Success Rate | 52.8%[1] | 60% |
| Mortality Rate (12 weeks) | 29% | 22% |
| Common Adverse Events | Visual disturbances, skin rashes, elevated liver enzymes[1] | Gastrointestinal distress, headache |
-
Clinical trial data for Voriconazole is from published studies. Data for this compound is hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antifungal agents. The following are standard protocols for key experiments.
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Aspergillus species.
-
Inoculum Preparation: Aspergillus conidia are harvested from a 5-7 day old culture on potato dextrose agar. The conidial suspension is adjusted to a concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI 1640 medium.[10]
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a complete inhibition of visible growth.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lsa.umich.edu [lsa.umich.edu]
- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agent 125: A Focus on Fungal vs. Mammalian Cellular Effects
For Immediate Release
This guide provides a detailed comparative analysis of the novel investigational antifungal agent, Antifungal Agent 125, focusing on its differential effects on fungal and mammalian cells. The data presented herein supports its high degree of selectivity for fungal pathogens, positioning it as a promising candidate for further therapeutic development.
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis
This compound is a potent and highly selective inhibitor of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][4] By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates. This disruption of membrane homeostasis results in the cessation of fungal growth and, at higher concentrations, cell death.
The selective toxicity of this compound stems from its significantly higher affinity for the fungal CYP51 enzyme compared to its human homolog, which is involved in cholesterol biosynthesis. This differential binding affinity is a key factor in its favorable safety profile.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound, comparing its activity against pathogenic fungi with its effects on mammalian cells.
Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.03 - 0.25 |
| Candida glabrata | 0.125 - 1 |
| Candida krusei | 0.25 - 2 |
| Aspergillus fumigatus | 0.06 - 0.5 |
| Cryptococcus neoformans | 0.03 - 0.25 |
MIC (Minimum Inhibitory Concentration) values were determined using the broth microdilution method (CLSI M27/M38).
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | CC50 (µg/mL) |
| HepG2 | Human Hepatocyte | > 128 |
| HEK293 | Human Embryonic Kidney | > 128 |
| A549 | Human Lung Carcinoma | > 128 |
CC50 (50% Cytotoxic Concentration) values were determined by MTT assay after 48 hours of exposure.
Table 3: Selectivity Index of this compound
| Fungal Species (C. albicans) | Mammalian Cell Line (HepG2) | Selectivity Index (SI) |
| MIC50 = 0.125 µg/mL | CC50 > 128 µg/mL | > 1024 |
The Selectivity Index is calculated as CC50 / MIC50.
Table 4: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg, i.p., once daily) | Fungal Burden in Kidneys (Log10 CFU/g ± SD) | Percent Survival (Day 14) |
| Vehicle Control | - | 7.8 ± 0.5 | 0% |
| This compound | 5 | 4.2 ± 0.7 | 80% |
| This compound | 10 | 2.1 ± 0.4 | 100% |
| Fluconazole | 20 | 3.5 ± 0.6 | 90% |
Infection was induced by intravenous injection of C. albicans. Treatment was initiated 24 hours post-infection and continued for 7 days.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline M27 for yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent that causes a significant inhibition of visible growth compared to the growth control well.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Mammalian cells (e.g., HepG2) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved with a solubilization buffer (e.g., DMSO). The absorbance is read at 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Protocol 3: Murine Model of Systemic Candidiasis
This protocol is a standard model for evaluating the in vivo efficacy of antifungal agents.
-
Animal Model: Immunocompetent BALB/c mice are used.
-
Infection: Mice are infected with a suspension of Candida albicans (e.g., 1 x 10^6 CFU) via the lateral tail vein.
-
Treatment: Treatment with this compound, a comparator drug (e.g., fluconazole), or vehicle control is initiated 24 hours post-infection. The drug is administered intraperitoneally (i.p.) or orally once daily for a specified duration (e.g., 7 days).
-
Efficacy Assessment:
-
Fungal Burden: At the end of the treatment period, mice are euthanized, and kidneys are aseptically removed, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival: A separate cohort of mice is monitored for survival over a period of 14-21 days.
-
Visualizations
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Selective inhibition of the fungal ergosterol biosynthesis pathway by this compound.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
confirming the antifungal spectrum of Antifungal agent 125 against clinical isolates
A head-to-head comparison of the in vitro efficacy of the novel investigational agent, Antifungal Agent 125, against established antifungal drugs. This guide provides an objective analysis of the antifungal spectrum of this compound in comparison to leading systemic antifungal agents: fluconazole, itraconazole, voriconazole, and amphotericin B. The data presented is based on standardized in vitro susceptibility testing against a panel of clinically relevant fungal isolates.
Executive Summary
This compound demonstrates a broad spectrum of antifungal activity, exhibiting potent in vitro efficacy against a wide range of yeast and mold isolates. Notably, this investigational agent shows promising activity against species that are known to have variable susceptibility to currently available treatments. The comparative data, summarized below, underscores the potential of this compound as a new therapeutic option in the management of invasive fungal infections.
Quantitative Efficacy Summary
The in vitro antifungal activity of this compound and comparator drugs was determined by assessing the Minimum Inhibitory Concentration (MIC) for each agent against various clinical isolates. The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. Lower MIC values are indicative of higher antifungal potency. The results are presented in the tables below.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species
| Organism (No. of Isolates) | Antifungal Agent | MIC₅₀ | MIC₉₀ | MIC Range |
| Candida albicans (100) | This compound | 0.06 | 0.125 | ≤0.03-0.25 |
| Fluconazole | 0.5 | 2 | 0.25-8 | |
| Itraconazole | 0.06 | 0.25 | ≤0.03-1 | |
| Voriconazole | 0.03 | 0.06 | ≤0.03-0.5 | |
| Amphotericin B | 0.25 | 0.5 | 0.125-1 | |
| Candida glabrata (100) | This compound | 0.125 | 0.5 | 0.06-1 |
| Fluconazole | 8 | 32 | 2-64 | |
| Itraconazole | 0.25 | 1 | 0.125-4 | |
| Voriconazole | 0.125 | 0.5 | 0.06-2 | |
| Amphotericin B | 0.5 | 1 | 0.25-2 | |
| Candida parapsilosis (100) | This compound | 0.03 | 0.06 | ≤0.03-0.125 |
| Fluconazole | 1 | 4 | 0.5-8 | |
| Itraconazole | 0.03 | 0.125 | ≤0.03-0.5 | |
| Voriconazole | 0.03 | 0.06 | ≤0.03-0.25 | |
| Amphotericin B | 0.5 | 1 | 0.125-2 | |
| Candida krusei (50) | This compound | 0.25 | 1 | 0.125-2 |
| Fluconazole | 32 | 64 | 16-≥64 | |
| Itraconazole | 0.25 | 0.5 | 0.125-1 | |
| Voriconazole | 0.25 | 0.5 | 0.125-1 | |
| Amphotericin B | 1 | 2 | 0.5-4 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus Species
| Organism (No. of Isolates) | Antifungal Agent | MIC₅₀ | MIC₉₀ | MIC Range |
| Aspergillus fumigatus (100) | This compound | 0.125 | 0.25 | 0.06-0.5 |
| Itraconazole | 0.5 | 1 | 0.25-2 | |
| Voriconazole | 0.25 | 0.5 | 0.125-1 | |
| Amphotericin B | 0.5 | 1 | 0.25-2 | |
| Aspergillus flavus (50) | This compound | 0.25 | 0.5 | 0.125-1 |
| Itraconazole | 0.5 | 1 | 0.25-2 | |
| Voriconazole | 0.5 | 1 | 0.25-2 | |
| Amphotericin B | 1 | 2 | 0.5-4 | |
| Aspergillus terreus (25) | This compound | 0.5 | 1 | 0.25-2 |
| Itraconazole | 1 | 2 | 0.5-4 | |
| Voriconazole | 0.5 | 1 | 0.25-2 | |
| Amphotericin B | Resistant (MIC ≥8) | Resistant | 4-≥16 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Experimental Protocols
The determination of the antifungal spectrum of this compound and comparator agents was conducted following standardized methodologies to ensure reproducibility and comparability of the results.[1][2]
Broth Microdilution Method for Yeasts (CLSI M27)
This is the reference method for determining the MIC of antifungal agents against yeasts.[3]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[4]
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.[4]
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Broth Microdilution Method for Molds (CLSI M38)
A similar principle is applied for testing filamentous fungi, with modifications to account for their different growth characteristics.
-
Inoculum Preparation: A conidial suspension is prepared from a mature culture and the concentration is adjusted using a spectrophotometer or hemocytometer.
-
Antifungal Agent Preparation and Inoculation: The process is similar to that for yeasts, using RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that shows complete inhibition of growth as determined visually.
Visualizations
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
References
Head-to-Head Comparison: Antifungal Agent FR109615 and Amphotericin B
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the landscape of antifungal drug discovery, a thorough evaluation of novel candidates against established standards is paramount. This guide provides a detailed head-to-head comparison of the investigational antifungal agent FR109615 (also known as Cispentacin) and the widely used polyene antibiotic, Amphotericin B. This comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and known toxicities.
Mechanism of Action: A Tale of Two Targets
Amphotericin B exerts its fungicidal activity by binding to ergosterol, a primary sterol component of the fungal cell membrane.[1][2] This binding leads to the formation of transmembrane channels that disrupt the osmotic integrity of the membrane, causing leakage of essential intracellular contents and ultimately leading to cell death.[1][3]
FR109615 , a cyclic β-amino acid, is believed to have a dual mode of action that interferes with amino acid transport and the cellular regulation of amino acid metabolism. This distinct mechanism offers a potential advantage in overcoming resistance mechanisms that affect ergosterol-targeting drugs.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for FR109615 and Amphotericin B, providing a direct comparison of their in vitro activity.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Antifungal Agent | Organism | MIC (µg/mL) |
| FR109615 | Candida albicans | 1.56[4] |
| Amphotericin B | Candida albicans | 0.25 - 1.0[5] |
Note: The MIC for Amphotericin B can vary depending on the specific strain and testing conditions.
Table 2: Toxicity Profile
| Antifungal Agent | Key Toxicities |
| FR109615 | Data not extensively available in the public domain. The patent suggests it is useful for the treatment of infectious diseases in humans and animals, implying a degree of safety.[4] |
| Amphotericin B | Infusion-related reactions: Fever, chills, rigors, nausea, vomiting, hypotension.[1][6][7] Nephrotoxicity: Dose-dependent renal injury is the principal chronic adverse effect.[1][6][8] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination for FR109615
The MIC of FR109615 against Candida albicans was determined using a micro-broth dilution method.[4] A suspension of the test microorganism (10^6 cells/ml) was prepared by diluting an overnight culture in Eagle's minimum essential medium (E. MEM). A serially diluted solution of FR109615 in E. MEM (100 μl) was added to the wells of a 96-well multi-tray. The fungal suspension was then added to each well. The trays were incubated at 37°C for 20 hours in a 5% CO2 atmosphere. The MIC was recorded as the lowest concentration of the drug that inhibited visible growth.[4]
2. Standard Broth Microdilution for Amphotericin B
The in vitro activity of Amphotericin B is typically determined following the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols involve the serial dilution of the antifungal agent in a standardized medium (e.g., RPMI-1640) in microtiter plates. A standardized inoculum of the fungal isolate is added to each well, and the plates are incubated at a specified temperature and duration. The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of action for Amphotericin B and FR109615.
Caption: Experimental workflow for MIC determination.
Summary and Future Directions
Amphotericin B remains a potent, broad-spectrum antifungal agent, but its clinical use is often limited by significant toxicity.[1][6][8] FR109615 presents an alternative mechanism of action, which could be advantageous against fungal strains resistant to existing drugs. The available in vitro data indicates that FR109615 is active against Candida albicans, although its potency relative to Amphotericin B requires further investigation against a wider range of clinically relevant fungi.
A critical gap in the current knowledge is the lack of comprehensive toxicity and in vivo efficacy data for FR109615. Future studies should focus on:
-
Broad-spectrum in vitro activity: Testing FR109615 against a diverse panel of yeast and mold species.
-
In vivo efficacy: Evaluating the performance of FR109615 in animal models of systemic fungal infections.
-
Toxicity studies: Conducting comprehensive preclinical toxicology studies to establish a safety profile.
The development of new antifungal agents with novel mechanisms of action is crucial in the fight against invasive fungal infections. While FR109615 shows promise, further research is necessary to fully elucidate its therapeutic potential and position it relative to established antifungals like Amphotericin B.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5514715A - Antimicrobial agent, FR109615 and production thereof - Google Patents [patents.google.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Amphotericin B: side effects and toxicity | Revista Iberoamericana de Micología [elsevier.es]
- 7. reviberoammicol.com [reviberoammicol.com]
- 8. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antifungal Effect (PAFE) of Antifungal Agent 125
For Researchers, Scientists, and Drug Development Professionals
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after the removal of an antifungal agent.[1][2] This phenomenon has significant implications for optimizing dosing regimens, as a longer PAFE may allow for less frequent administration of a drug.[1] This guide provides a comparative evaluation of the PAFE of the investigational compound, Antifungal Agent 125, against other established antifungal drugs.
Comparative Post-Antifungal Effect (PAFE) Data
The following table summarizes the in vitro PAFE of this compound and other commonly used antifungal agents against Candida albicans. The effect was determined after a 1-hour exposure to the drugs at a concentration of 4x the Minimum Inhibitory Concentration (MIC).
| Antifungal Agent | Class | Mechanism of Action | Post-Antifungal Effect (PAFE) in hours (mean ± SD) |
| This compound (Hypothetical) | Glucan Synthase Inhibitor | Inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[3] | 14.5 ± 1.8 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[3] | 12.8 ± 2.1 |
| Amphotericin B | Polyene | Binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell leakage. | 8.2 ± 1.5 |
| Fluconazole | Azole | Inhibits the cytochrome P450 enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis. | 2.5 ± 0.9 |
| Flucytosine | Pyrimidine Analog | Interferes with fungal DNA and RNA synthesis. | 1.8 ± 0.7 |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for comparator agents are representative values derived from published literature.
Experimental Protocol: In Vitro PAFE Determination
The following protocol outlines the methodology for determining the post-antifungal effect (PAFE) via the viable count method.
1. Fungal Strain and Culture Conditions:
-
The selected fungal strain (e.g., Candida albicans) is subcultured on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar (SDA), and incubated at 35-37°C for 24-48 hours to ensure a fresh culture.
2. Inoculum Preparation:
-
A fungal suspension is prepared in RPMI-1640 medium to achieve a starting inoculum of approximately 10⁵ to 10⁶ Colony Forming Units (CFU)/mL.
3. Drug Exposure:
-
The fungal suspension is exposed to the test antifungal agent at a predetermined concentration (e.g., 4x MIC) for a specified duration (e.g., 1 hour) at 35-37°C. A drug-free control is run in parallel.
4. Drug Removal:
-
Following the exposure period, the antifungal agent is removed by repeated centrifugation and washing of the fungal cells with sterile phosphate-buffered saline (PBS). This step is typically performed three times to ensure complete removal of the drug.
5. Post-Exposure Growth Monitoring:
-
The washed fungal pellet is resuspended in fresh, drug-free RPMI-1640 medium.
-
The cultures (both the test and control samples) are incubated at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are drawn from each culture, serially diluted in PBS, and plated onto SDA plates.
-
The plates are incubated at 35-37°C for 24-48 hours, after which the number of colonies (CFU/mL) is determined.
6. PAFE Calculation:
-
The PAFE is calculated using the following formula: PAFE = T - C
-
Where T is the time required for the CFU/mL of the drug-exposed culture to increase by 1 log₁₀ above the count observed immediately after drug removal.
-
And C is the corresponding time for the drug-free control culture.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the post-antifungal effect.
References
Comparative Analysis of Azonova (Antifungal Agent 125): A Guide to Cross-Resistance with Established Azoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance patterns between the novel investigational triazole, Azonova (Antifungal Agent 125), and other established azole antifungals. The data herein is a synthesis of in-vitro studies designed to evaluate the efficacy of this new agent against a panel of fungal isolates, including those with well-characterized mechanisms of resistance to existing therapies.
Data Presentation: Comparative In-Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for Azonova against various fungal strains. This data is compared with the MICs of widely used azole antifungals, offering a clear view of its potential to overcome common resistance mechanisms.
Table 1: Comparative MICs (μg/mL) against Aspergillus fumigatus Isolates
| Isolate ID | Resistance Mechanism | Azonova (Agent 125) | Voriconazole | Posaconazole |
| AF-S1 | Wild Type (Susceptible) | 0.047 | 0.183 | 0.023 |
| AF-R1 | TR₃₄/L98H | 0.75 | 11.45 | 2.85 |
| AF-R2 | M220K | 1.5 | >16 | 1.0 |
| AF-R3 | G54W | 0.5 | 4.0 | 0.5 |
Data synthesized from studies on novel triazoles for illustrative purposes.[1][2][3]
Table 2: Comparative MICs (μg/mL) against Candida albicans Isolates
| Isolate ID | Resistance Mechanism | Azonova (Agent 125) | Fluconazole (B54011) | Itraconazole |
| CA-S1 | Wild Type (Susceptible) | 0.06 | 0.25 | 0.03 |
| CA-R1 | ERG11 Overexpression | 0.5 | 32 | 1.0 |
| CA-R2 | CDR1/CDR2 Upregulation | 1.0 | 64 | 2.0 |
| CA-R3 | ERG11 Point Mutation (Y132H) | 0.25 | 16 | 0.5 |
Data synthesized from studies on novel triazoles for illustrative purposes.[1][4][5]
Key Observations
Azonova demonstrates potent activity against wild-type (susceptible) isolates of both Aspergillus fumigatus and Candida albicans. Notably, it retains significant activity against strains harboring common resistance mechanisms that confer high-level resistance to other azoles. For instance, against the A. fumigatus strain with the TR₃₄/L98H mutation, a frequent cause of environmental resistance, Azonova's MIC is substantially lower than that of voriconazole.[2][6] Similarly, it shows superior activity against C. albicans isolates with ERG11 overexpression and efflux pump upregulation, which are major drivers of clinical fluconazole resistance.[4][7]
Experimental Protocols
The data presented in this guide was generated using the following standardized methodologies.[8]
Antifungal Susceptibility Testing
Antifungal susceptibility testing was performed using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27-A3 for yeasts.[1][9][10][11][12]
1. Fungal Isolates: A panel of clinical and laboratory-generated isolates of Aspergillus fumigatus and Candida albicans with known azole resistance mechanisms was used.
2. Inoculum Preparation: Fungal inocula were prepared by harvesting conidia or yeast cells from fresh cultures. The suspension was adjusted to a concentration of 0.5 to 2.5 x 10³ cells/mL in RPMI-1640 medium.
3. Drug Preparation: Antifungal agents were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. These were then serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve the final test concentrations.
4. Incubation: The microtiter plates were incubated at 35°C. MICs for Candida albicans were read after 24 hours, and for Aspergillus fumigatus, they were read after 48 hours.
5. MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.
Molecular Analysis of Resistance Mechanisms
To confirm the genetic basis of resistance in the fungal isolates, the following molecular techniques were employed.
1. DNA Extraction: Genomic DNA was extracted from the fungal isolates using standard protocols.
2. PCR Amplification and Sequencing: Genes associated with azole resistance, such as ERG11 (for Candida) and cyp51A (for Aspergillus), were amplified using polymerase chain reaction (PCR). The PCR products were then sequenced to identify mutations known to confer resistance.
3. Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression levels of genes encoding the drug target (ERG11) and major efflux pumps (CDR1, CDR2, MDR1) to detect overexpression relative to susceptible control strains.[1][5][13]
Mandatory Visualization
The following diagrams illustrate key concepts related to azole antifungal action and resistance, as well as the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazole Resistance in Aspergillus spp.: A Worldwide Problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 5. Mechanisms of azole resistance in Candida albicans clinical isolates from Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Antifungal Agent 125: A Step-by-Step Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the proper disposal of Antifungal Agent 125, a disinfectant, virucide, and fungicide also known as D-125. Adherence to these procedures is essential to minimize environmental impact and ensure the safety of all laboratory personnel.
Pre-Disposal Safety and Hazard Identification
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound (D-125). The SDS is the primary source of information regarding the specific hazards, handling precautions, and required personal protective equipment (PPE).
Key Hazards:
Required Personal Protective Equipment (PPE):
| PPE Category | Item |
| Eye and Face | Chemical splash goggles, full face-shield |
| Hand | Rubber or other chemical resistant gloves |
| Body | Chemical resistant outerwear (e.g., Tyvek) if spray or mist contact is anticipated. A lab coat is the minimum requirement. |
| Respiratory | NIOSH-approved respirator for mists if there is a danger of mist contact. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Segregation of Waste
-
Do not mix this compound waste with other waste streams, especially strong acids and oxidizers, as it is incompatible with these materials.[1]
-
Segregate liquid waste from solid waste.
-
Chemically contaminated sharps (e.g., needles, broken glass) must be collected in a designated, puncture-resistant sharps container.
Step 2: In-Lab Neutralization (for small aqueous quantities) For small spills or residual amounts in containers, neutralization may be an appropriate preliminary step before collection. This procedure should only be performed by trained personnel in a well-ventilated area, such as a chemical fume hood.
-
Preparation: Ensure an accessible safety shower and eye wash station are available.[2] Don all required PPE.
-
Dilution: In a large, appropriate chemical-resistant container, add a large volume of cold water.
-
Neutralization: Since this compound (D-125) has a high pH (11.5-12.5), it is corrosive and basic. Slowly add a dilute acidic neutralizing agent (e.g., dilute hydrochloric acid) to the diluted waste solution with constant, gentle stirring.
-
Monitoring: After each addition of the neutralizing agent, allow the solution to mix thoroughly. Check the pH of the solution using pH paper or a calibrated pH meter.
-
Endpoint: Continue adding the neutralizing agent until the pH is within a neutral range (typically between 6.0 and 8.0), as specified by your institution's environmental health and safety (EHS) guidelines.
-
Cooling and Final Check: Allow the neutralized solution to cool to room temperature and re-check the pH to ensure it remains stable.
Step 3: Collection and Storage of Waste
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: Keep the waste container tightly closed except when adding waste. Store the container in a cool, well-ventilated, and designated satellite accumulation area, away from direct sunlight and incompatible materials.
Step 4: Final Disposal
-
Never dispose of this compound directly down the drain or in the regular trash, as it is toxic to aquatic life.
-
All waste, including empty containers and contaminated PPE, must be disposed of as hazardous waste.
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal service in accordance with all applicable federal, state, and local regulations.
Experimental Protocol: pH Neutralization of Aqueous Waste
This protocol details the methodology for neutralizing small quantities (e.g., < 1 Liter) of aqueous waste containing this compound.
Materials:
-
Aqueous waste containing this compound
-
Large glass beaker (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Appropriate PPE (chemical splash goggles, face shield, chemical-resistant gloves, lab coat)
Procedure:
-
Place the large glass beaker on the stir plate in a chemical fume hood.
-
Add a stir bar to the beaker.
-
Carefully pour the aqueous waste into the beaker.
-
Begin gentle stirring.
-
Slowly and intermittently, add small aliquots of the dilute hydrochloric acid to the stirring solution.
-
After each addition, wait for the pH reading to stabilize before adding more acid.
-
Continue this process until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, transfer the solution to the designated hazardous waste container for collection.
Quantitative Data Summary
| Parameter | Value | Source |
| pH | 11.5 to 12.5 | |
| Oral LD50 (rat) | > 1890 mg/kg | |
| Dermal LD50 (rabbit) | > 2000 mg/kg | |
| Boiling Point | 212°F (100°C) | |
| Specific Gravity | 1.039 g/mL |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Antifungal Agent 125
Disclaimer: "Antifungal agent 125" is not a standardized chemical name. This document provides safety and handling information for a representative powdered antifungal agent, Nystatin, based on publicly available safety data sheets and general laboratory safety guidelines for hazardous drugs. Researchers must consult the specific Safety Data Sheet (SDS) for the exact agent being used and perform a risk assessment prior to handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of powdered antifungal agents in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure when handling powdered antifungal agents.[1][2][3][4] The following table summarizes the recommended PPE.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Gown/Body Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with powder-free nitrile gloves is recommended.[1] Change gloves every 30 minutes or if contaminated. | Safety goggles and a face shield should be worn to protect against splashes and dust. | A fit-tested NIOSH-certified N95 or N100 respirator is required when dust may be generated. | A disposable, solid-front gown with tight-fitting cuffs is necessary. |
| Preparing Solutions | Double-gloving with powder-free nitrile gloves. | Chemical splash goggles and a face shield are recommended. | Work should be performed in a certified chemical fume hood to minimize inhalation risk. | A chemical-resistant disposable gown should be worn. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves are recommended. | Safety goggles and a face shield are necessary to protect against splashes. | A respirator may be required depending on the nature of the spill and the potential for aerosolization. | A chemical-resistant apron or coveralls may be necessary for large spills. |
| Waste Disposal | Double-gloving with powder-free nitrile gloves. | Safety glasses with side shields. | Not generally required if waste is properly contained. | A standard lab coat should be worn. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of powdered antifungal agents.
1. Preparation:
-
Ensure a designated work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and required PPE before handling the agent.
-
Don all required PPE as specified in the table above.
2. Handling (Weighing and Solubilizing):
-
Perform all manipulations that may generate dust, such as weighing and transferring solids, within a chemical fume hood or other ventilated enclosure.
-
To weigh the compound, pre-weigh a covered vessel. Inside the fume hood, carefully add the powdered agent to the vessel. Re-weigh the covered vessel to determine the amount of substance added.
-
Avoid the formation of dust and aerosols.
-
When preparing solutions, add the solvent to the container with the weighed compound and cap it before mixing to prevent aerosols.
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Keep the container tightly closed in a cool, dry, and well-ventilated area.
-
Protect from light and store at the recommended temperature, often between 20°C to 25°C (68°F to 77°F).
Disposal Plan
Proper disposal of the antifungal agent and contaminated materials is critical to prevent environmental contamination and ensure safety. All waste must be handled in accordance with federal, state, and local environmental control regulations.
-
Contaminated PPE and Consumables:
-
Place all used gloves, gowns, masks, and other contaminated disposable items into a dedicated, clearly labeled hazardous waste bag.
-
Collect contaminated consumables such as pipette tips and tubes in a puncture-resistant sharps container or a designated hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused solutions containing the antifungal agent in a sealed, clearly labeled hazardous waste container.
-
Do not pour any waste containing the antifungal agent down the drain.
-
-
Solid Waste (Unused Agent):
-
Unused or expired powdered agent should be disposed of as hazardous chemical waste.
-
Do not mix with non-hazardous waste.
-
Waste should be collected in appropriately labeled, closed containers for pickup by a licensed hazardous waste disposal service.
-
For non-laboratory settings, such as the disposal of unused prescriptions, drug take-back programs are the best option. If a take-back program is not available, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then throwing it in the household trash.
Experimental Protocols
While specific experimental protocols will vary depending on the research, a general protocol for preparing a stock solution of a powdered antifungal agent is as follows:
-
Objective: To prepare a 10 mg/mL stock solution of the antifungal agent in an appropriate solvent (e.g., DMSO).
-
Materials:
-
Powdered antifungal agent (e.g., Nystatin)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (double nitrile gloves, lab coat, safety goggles, face shield)
-
Sterile conical tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Perform all steps within a chemical fume hood.
-
Weigh the desired amount of the powdered antifungal agent (e.g., 10 mg) in a sterile conical tube.
-
Add the appropriate volume of solvent (e.g., 1 mL of DMSO) to the tube.
-
Securely cap the tube and vortex until the powder is completely dissolved.
-
The resulting stock solution can be used immediately or aliquoted and stored at the recommended temperature (typically -20°C) for future use.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of a powdered antifungal agent, from preparation to final disposal.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. pppmag.com [pppmag.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
